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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-OAHSA-d17: Structure, Properties, and Application in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction 5-OAHSA-d17 is the deuterated form of 5-hydroxy-oleic acid ester of hydroxystearic acid (5-OAHSA), a member of the recently discovered class of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-OAHSA-d17 is the deuterated form of 5-hydroxy-oleic acid ester of hydroxystearic acid (5-OAHSA), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). The non-deuterated parent compound, 5-OAHSA, and other FAHFAs have garnered significant interest in the scientific community for their potential anti-diabetic and anti-inflammatory properties. As research into the biological roles and therapeutic potential of FAHFAs intensifies, the need for accurate and precise quantification of these lipids in complex biological matrices has become paramount. 5-OAHSA-d17 serves as a critical tool for this purpose, acting as an internal standard in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical structure, properties, and detailed application of 5-OAHSA-d17 for researchers in lipidomics and drug development.

Chemical Structure and Properties

Structure Elucidation

The formal name of 5-OAHSA-d17 is (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester.[1] This nomenclature indicates that it is an ester formed between oleic acid and 5-hydroxystearic acid, with the oleic acid esterified at the 5-position of the hydroxystearic acid. The "-d17" designation signifies that 17 hydrogen atoms on the stearic acid portion of the molecule have been replaced by deuterium atoms. Specifically, the deuteration occurs on the terminal end of the hydroxystearic acid backbone, from carbon 11 to carbon 18.[1]

The strategic placement of the deuterium atoms on the stable, non-exchangeable positions of the carbon backbone is crucial for its function as an internal standard, minimizing the risk of back-exchange with protic solvents.[2]

Caption: Chemical structure of 5-OAHSA-d17.

Physicochemical Properties

A summary of the key physicochemical properties of 5-OAHSA-d17 is presented in the table below.

PropertyValueReference
Formal Name (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester[1]
CAS Number 2714169-20-5[1]
Molecular Formula C₃₆H₅₁D₁₇O₄[1]
Formula Weight 582.0 g/mol [1]
Purity ≥99% deuterated forms (d1-d17)[1]
Formulation A 1 mg/ml solution in methyl acetate[1]
Solubility DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biological Significance of the Parent Compound, 5-OAHSA

FAHFAs, including 5-OAHSA, are a novel class of endogenous lipids with promising biological activities.[1] Research has shown that these molecules are regulated by factors such as fasting and high-fat feeding and are associated with insulin sensitivity in mice.[1] Specifically, oleic acid hydroxy stearic acids (OAHSAs) are among the most abundant FAHFAs found in the serum of glucose-tolerant mice.[1]

The anti-diabetic and anti-inflammatory effects of FAHFAs make them attractive targets for therapeutic development.[3] Understanding the physiological and pathological concentrations of these lipids is crucial, which necessitates the use of reliable analytical methods for their quantification.

Application as an Internal Standard in Mass Spectrometry

5-OAHSA-d17 is primarily intended for use as an internal standard for the quantification of 5-OAHSA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The co-elution of the deuterated standard with the endogenous analyte allows for correction of variability introduced during sample preparation and analysis, leading to more accurate and precise quantification.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as 5-OAHSA-d17, is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: The deuterated standard has nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during extraction, derivatization (if necessary), and chromatographic separation.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source. Because the internal standard co-elutes with the analyte, it experiences similar matrix effects, allowing for accurate normalization of the analyte signal.

  • Improved Precision and Accuracy: By accounting for sample loss during preparation and variations in instrument response, the internal standard significantly improves the precision and accuracy of the quantitative results.

Recommended Analytical Technique: LC-MS/MS

For the analysis of FAHFAs like 5-OAHSA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method over GC-MS. This is due to the non-volatile and thermally labile nature of these large lipid molecules, which makes them more compatible with LC separation.[1] GC-MS analysis of such compounds would require a derivatization step to increase their volatility, which can be complex and introduce additional variability.

Experimental Protocols

Handling and Storage of 5-OAHSA-d17

Proper handling and storage are critical to maintain the integrity and stability of 5-OAHSA-d17.

  • Storage: The solution of 5-OAHSA-d17 in methyl acetate should be stored at -20°C.[1] For long-term storage, it is recommended to store it at -80°C in tightly sealed vials to minimize exposure to atmospheric moisture.[2]

  • Handling:

    • Before use, allow the vial to warm to room temperature before opening to prevent condensation of water into the solution.

    • Use glass or Teflon-lined containers and syringes for handling organic solutions of lipids to avoid contamination from plasticizers.

    • If the solvent is evaporated, the residue should be reconstituted in a suitable aprotic solvent immediately before analysis.[2]

Handling_Workflow Start Retrieve from -20°C storage Warm Allow to warm to room temperature Start->Warm Open Open vial Warm->Open Pipette Pipette required volume (use glass or Teflon) Open->Pipette Use Use in experiment Pipette->Use Store Reseal and return to -20°C Use->Store

Caption: Recommended handling workflow for 5-OAHSA-d17.

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol provides a general framework for the extraction of FAHFAs from plasma or serum.

  • Thaw Samples: Thaw plasma/serum samples on ice.

  • Spike Internal Standard: To a known volume of plasma/serum (e.g., 50 µL) in a glass tube, add a precise amount of 5-OAHSA-d17 internal standard solution. The amount of internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of 5-OAHSA.

  • Protein Precipitation and Lipid Extraction:

    • Add a sufficient volume of cold methanol (e.g., 4 volumes) to the sample to precipitate proteins.

    • Vortex the mixture thoroughly for 30 seconds.

    • Add a non-polar solvent such as methyl tert-butyl ether (MTBE) or a chloroform/methanol mixture for lipid extraction. A common ratio is chloroform:methanol (2:1, v/v).

    • Vortex again for 1 minute.

  • Phase Separation:

    • Add water or a saline solution to induce phase separation.

    • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the lower organic layer containing the lipids into a new glass tube.

  • Dry Down: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol and toluene (9:1, v/v) or acetonitrile.[2]

Lipid_Extraction_Workflow Start Plasma/Serum Sample Spike Spike with 5-OAHSA-d17 Start->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Extract Lipid Extraction (e.g., Chloroform/Methanol) Precipitate->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

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Exploratory

Technical Guide: Synthesis and Characterization of 5-OAHSA-d17

The following technical guide details the synthesis and characterization of 5-OAHSA-d17 (5-Oleoyloxy-octadecanoic-d17 acid). This guide assumes the "d17" label is located on the 5-hydroxystearic acid (5-HSA) backbone.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 5-OAHSA-d17 (5-Oleoyloxy-octadecanoic-d17 acid).

This guide assumes the "d17" label is located on the 5-hydroxystearic acid (5-HSA) backbone. This is the preferred configuration for internal standards in lipidomics, as it places the heavy isotope label on the saturated chain, preventing kinetic isotope effects (KIE) associated with the double bond of the oleic acid moiety during ionization or chromatography.

Executive Summary

5-OAHSA (5-cis-Octadecenoyl-hydroxy-stearic acid) is a bioactive Fatty Acid ester of Hydroxy Fatty Acid (FAHFA) with potent anti-inflammatory and insulin-sensitizing properties. Accurate quantification of 5-OAHSA in biological matrices (plasma, adipose tissue) is hindered by its low abundance and the presence of isobaric regioisomers (e.g., 9-OAHSA).

This guide outlines the protocol for synthesizing 5-OAHSA-d17 , a high-fidelity internal standard. By incorporating a +17 Da mass shift on the hydroxystearic backbone, this standard eliminates "M+2" isotopic overlap from high-abundance endogenous lipids and ensures precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

Part 1: Chemical Architecture & Retrosynthetic Analysis

The target molecule is an ester formed between Oleic Acid (C18:1) and 5-Hydroxystearic Acid-d17 (C18:0-d17).

  • Donor (Acyl Chain): Oleic Acid (Natural abundance).

  • Acceptor (Backbone): 5-Hydroxystearic Acid-d17 (Protected).

  • Critical Constraint: The carboxylic acid of the 5-HSA acceptor must be protected to prevent self-polymerization (estolide formation).

Retrosynthetic Scheme
  • Target: 5-OAHSA-d17.

  • Disconnection: Ester bond at C5.

  • Precursors: Oleoyl Chloride (or activated Oleic Acid) + Methyl 5-hydroxyoctadecanoate-d17.

Part 2: Synthetic Strategy (The Protocol)

Phase 1: Preparation of the Acceptor (Methyl 5-HSA-d17)

Note: If 5-HSA-d17 is not commercially available, it is synthesized via Grignard addition of tridecyl-d17-magnesium bromide to methyl 5-oxopentanoate. For this guide, we assume the hydroxy-acid precursor is available.

Step 1: Carboxyl Protection To ensure regioselective coupling, the carboxylic acid of the 5-HSA-d17 backbone is protected as a methyl ester.

  • Reagents: 5-Hydroxystearic acid-d17, Methanol, Thionyl Chloride (

    
    ).
    
  • Protocol: Dissolve 5-HSA-d17 in dry methanol at 0°C. Add

    
     dropwise. Reflux for 2 hours.
    
  • Validation: TLC (Hexane:EtOAc 80:20) shows a shift in

    
     from ~0.2 (acid) to ~0.6 (ester).
    
Phase 2: Esterification (The Coupling)

We utilize Steglich Esterification (DCC/DMAP) or Yamaguchi Esterification . The Steglich method is preferred for its mild conditions, preserving the cis-double bond of the oleic moiety.

Reagents:

  • Donor: Oleic Acid (1.2 eq).

  • Acceptor: Methyl 5-hydroxyoctadecanoate-d17 (1.0 eq).

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Dissolve Oleic Acid and Methyl 5-HSA-d17 in anhydrous DCM under Argon atmosphere.

  • Add DMAP and stir for 10 minutes at 0°C.

  • Add DCC dissolved in DCM dropwise over 20 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Urea precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (to remove DMAP), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes). Isolate Methyl 5-OAHSA-d17 .

Phase 3: Deprotection (Hydrolysis)

Critical: Standard hydrogenation (Pd/C) cannot be used to remove benzyl esters because it would reduce the oleic double bond. Therefore, we use Lithium Hydroxide (LiOH) hydrolysis of the methyl ester.

Protocol:

  • Dissolve Methyl 5-OAHSA-d17 in THF:Water (4:1).

  • Add LiOH (5 eq) at 0°C.

  • Stir at RT for 4–6 hours. Monitor by TLC (disappearance of the non-polar ester spot).

  • Quench: Acidify carefully with 1N HCl to pH ~3.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Final Purification: HPLC (C18 semi-prep) or Flash Chromatography to yield pure 5-OAHSA-d17 .

Part 3: Visualization of Synthesis Logic

SynthesisWorkflow Oleic Oleic Acid (Donor) Coupled Methyl 5-OAHSA-d17 (Intermediate) Oleic->Coupled Coupling HSA 5-HSA-d17 (Acceptor) ProtectedHSA Methyl 5-HSA-d17 (Protected) HSA->ProtectedHSA Protection ProtectedHSA->Coupled Final 5-OAHSA-d17 (Final Product) Coupled->Final Deprotection MeOH MeOH / SOCl2 DCC DCC / DMAP (Steglich) LiOH LiOH / THF (Hydrolysis)

Caption: Step-wise synthetic route for 5-OAHSA-d17 preventing regiochemical scrambling and preserving the alkene.

Part 4: Analytical Characterization (Self-Validating Systems)

To ensure the synthesized molecule is the correct regioisomer and isotopolog, the following characterization steps are mandatory.

Mass Spectrometry (LC-MS/MS)

This is the primary validation step. We utilize Negative Electrospray Ionization (ESI-). FAHFAs characteristically fragment at the ester bond.

Theoretical Transitions:

  • Parent Ion [M-H]-:

    • Natural 5-OAHSA:

      
       563.5
      
    • 5-OAHSA-d17:

      
       580.6 (563.5 + 17.1)
      
  • Daughter Ions (Fragmentation):

    • Pathway A (Fatty Acid Loss): Yields the Hydroxy Fatty Acid anion.

      • Natural:

        
         299 (5-HSA)
        
      • d17 Standard:

        
         316 (5-HSA-d17)
        
    • Pathway B (Hydroxy Acid Loss): Yields the Fatty Acid anion.

      • Natural:

        
         281 (Oleic Acid)
        
      • d17 Standard:

        
         281 (Oleic Acid - Unlabeled)
        

Validation Check: The observation of the 580.6 -> 281 and 580.6 -> 316 transitions confirms the d17 label is located on the hydroxystearic backbone. If the label were on the Oleic acid, the transitions would be 580 -> 298 and 580 -> 299.

NMR Spectroscopy
  • 1H NMR (500 MHz, CDCl3):

    • Methine Proton (H-5): The proton at the ester linkage (C-5 of the stearic chain) is the diagnostic signal. In free 5-HSA, this is ~3.6 ppm. In 5-OAHSA (esterified), this shifts downfield to ~4.8–5.0 ppm (quintet).

    • Oleic Vinylic Protons: Multiplet at 5.35 ppm .

    • Isotope Effect: The d17 labeling (if on the tail) will result in the disappearance/silencing of the alkyl chain signals (1.25 ppm) relative to the integration of the olefinic protons.

Data Summary Table
ParameterNatural 5-OAHSA5-OAHSA-d17 (Synthetic) Validation Criteria
Formula C36H68O4C36H51D17O4High-Res MS Match
Exact Mass 564.51581.62Mass Error < 5 ppm
[M-H]- (ESI) 563.5580.6 +17 Da Shift
Primary MRM 563 -> 281580 -> 281 Retention of Oleic fragment
Secondary MRM 563 -> 299580 -> 316 Shifted Backbone fragment
Retention Time ~9.4 min~9.3 minDeuterium may cause slight RT shift (usually earlier)

Part 5: Application in Lipidomics Workflow

The 5-OAHSA-d17 standard is critical for absolute quantification.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (5-OAHSA-d17) Sample->Spike Extract Lipid Extraction (Modified Bligh-Dyer) Spike->Extract SPE SPE Enrichment (Remove Neutral Lipids) Extract->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Quant Quantification (Ratio Endogenous/d17) LCMS->Quant

Caption: Integration of 5-OAHSA-d17 into a targeted lipidomics workflow for absolute quantification.

Protocol Note: SPE Enrichment

Because FAHFAs are low-abundance lipids, Solid Phase Extraction (SPE) is required to remove triglycerides.

  • Condition Strata-X or Silica cartridge with Hexane.

  • Load lipid extract.[2]

  • Wash with Hexane (removes neutral lipids).

  • Elute FAHFAs with Ethyl Acetate .[2]

References

  • Yore, M. M., et al. (2014).[3] Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-Inflammatory Effects.[1][4][5] Cell, 159(2), 318–332. [Link]

  • Nelson, A. T., et al. (2016). Regiocontrolled syntheses of FAHFAs and LC-MS/MS differentiation of regioisomers. Organic & Biomolecular Chemistry, 14, 10769-10774. [Link]

  • Kuda, O., et al. (2016). Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA). Diabetes, 65(9), 2580–2590. [Link]

  • Brejchova, K., et al. (2020). Synthesis and Characterization of FAHFAs. Methods in Molecular Biology, 2086, 13-23. [Link]

Sources

Foundational

Introduction to 5-OAHSA-d17 and the FAHFA Landscape

An In-Depth Technical Guide to 5-OAHSA-d17: An Internal Standard for FAHFA Quantification Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant implicati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-OAHSA-d17: An Internal Standard for FAHFA Quantification

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant implications for metabolic regulation.[1] These lipids, discovered to be regulated by fasting and high-fat diets, have been linked to insulin sensitivity in murine models.[1] Structurally, FAHFAs consist of a C-16 or C-18 fatty acid, such as palmitic, oleic, or stearic acid, esterified to a hydroxy fatty acid of similar chain length.[1] Among the various FAHFA isomers, 5-OAHSA has garnered considerable interest. 5-OAHSA is a specific FAHFA where oleic acid is esterified at the 5th carbon of hydroxystearic acid.[1] Notably, OAHSAs are the most abundant FAHFA species in the serum of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter in adipose tissue.[1]

Given the biological importance of 5-OAHSA and other FAHFAs, accurate quantification in biological matrices is paramount for researchers in physiology, pharmacology, and drug development. This necessitates the use of stable isotope-labeled internal standards in mass spectrometry-based analytical methods. 5-OAHSA-d17 is a deuterated analog of 5-OAHSA designed for this purpose.[1]

Core Properties of 5-OAHSA-d17

A comprehensive understanding of the physicochemical properties of 5-OAHSA-d17 is essential for its effective use as an internal standard.

PropertyValueSource
CAS Number 2714169-20-5[1]
Molecular Formula C₃₆H₅₁D₁₇O₄[1]
Formula Weight 582.0[1]
Formal Name (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester[1]
Purity ≥99% deuterated forms (d1-d17)[1]
Formulation A 1 mg/ml solution in methyl acetate[1]
Storage -20°C[1][2]
Stability ≥ 2 years[1][2]

Solubility Profile: [1][2]

  • DMF: 20 mg/ml

  • DMSO: 15 mg/ml

  • Ethanol: 20 mg/ml

  • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml

Application in Quantitative Analysis: A Methodological Overview

The primary application of 5-OAHSA-d17 is as an internal standard for the precise quantification of its non-deuterated counterpart, 5-OAHSA, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, chromatographic retention, and ionization efficiency.

Experimental Workflow for FAHFA Quantification

The following diagram outlines a typical workflow for the quantification of 5-OAHSA in a biological sample using 5-OAHSA-d17 as an internal standard.

FAHFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Serum, Tissue) spike Spike with 5-OAHSA-d17 sample->spike Add known amount extract Lipid Extraction (e.g., Folch Method) spike->extract derivatize Derivatization (Optional) (e.g., for GC-MS) extract->derivatize lcms LC-MS/MS Analysis derivatize->lcms data_acq Data Acquisition (MRM/SRM) lcms->data_acq integrate Peak Integration data_acq->integrate ratio Calculate Peak Area Ratio (5-OAHSA / 5-OAHSA-d17) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for 5-OAHSA quantification.

Step-by-Step Protocol for Sample Preparation and Analysis
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, adipose tissue) and store them at -80°C until analysis to prevent lipid degradation.

  • Internal Standard Spiking: Prior to extraction, add a known amount of 5-OAHSA-d17 solution to each sample. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous levels of 5-OAHSA.

  • Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This involves partitioning the lipids into an organic phase (typically chloroform/methanol) away from the aqueous phase.

  • Sample Concentration and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable reverse-phase LC column (e.g., C18).

    • Use a gradient elution with mobile phases appropriate for lipid analysis (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium acetate).

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.

      • MRM Transition for 5-OAHSA: Precursor ion (M-H)⁻ → Product ion

      • MRM Transition for 5-OAHSA-d17: Precursor ion (M-H)⁻ → Product ion (with a mass shift corresponding to the 17 deuterium atoms)

  • Data Analysis:

    • Integrate the peak areas for both the endogenous 5-OAHSA and the internal standard 5-OAHSA-d17.

    • Calculate the ratio of the peak area of 5-OAHSA to the peak area of 5-OAHSA-d17.

    • Construct a calibration curve using known concentrations of unlabeled 5-OAHSA spiked with the same amount of 5-OAHSA-d17 as the samples.

    • Determine the concentration of 5-OAHSA in the biological samples by interpolating their peak area ratios on the calibration curve.

Broader Context: The Biological Significance of FAHFAs

The utility of 5-OAHSA-d17 as an internal standard is directly tied to the growing interest in the biological roles of FAHFAs. Research into this lipid family is uncovering potential therapeutic avenues for metabolic diseases.

Potential Signaling Pathways Involving FAHFAs

While the precise signaling mechanisms of FAHFAs are still under active investigation, several potential pathways have been proposed.

FAHFA_Signaling cluster_receptors Potential Receptors cluster_effects Cellular Effects FAHFA FAHFAs (e.g., 5-OAHSA) GPR120 GPR120 FAHFA->GPR120 Activation GPR40 GPR40 FAHFA->GPR40 Activation Glucose_Uptake Glucose Uptake (Adipocytes, Muscle) GPR120->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects (Macrophages) GPR120->Anti_Inflammatory Insulin_Secretion Insulin Secretion (Pancreatic β-cells) GPR40->Insulin_Secretion

Caption: Proposed signaling pathways for FAHFAs.

Safety and Handling

As a chemical substance, proper safety precautions should be observed when handling 5-OAHSA-d17. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on potential hazards, handling, storage, and disposal.[3]

General Laboratory Safety Practices:

  • Work in a well-ventilated area, preferably a fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Avoid inhalation of the methyl acetate solvent, which is flammable and can cause irritation.

  • Store the solution at the recommended temperature of -20°C to ensure its stability.[1][2]

Conclusion

5-OAHSA-d17 is an indispensable tool for researchers investigating the role of FAHFAs in health and disease. Its use as an internal standard enables the accurate and precise quantification of endogenous 5-OAHSA, thereby facilitating a deeper understanding of the biological functions of this important lipid class. As research into the therapeutic potential of modulating FAHFA levels continues, the demand for high-quality analytical reagents like 5-OAHSA-d17 will undoubtedly increase.

References

  • 5 Key Elements of The HazCom Standard. TotalSDS®. [Link]

  • Chemical Safety Guide, 5th Ed. ORS. [Link]

Sources

Exploratory

Technical Guide: Sourcing and Utilizing 5-OAHSA-d17 for Targeted Lipidomics

[1][2] Executive Summary 5-OAHSA-d17 (5-(9-cis-octadecenoyloxy)-octadecanoic acid-d17) is a critical deuterated internal standard used in the absolute quantification of 5-OAHSA, a bioactive Fatty Acid ester of Hydroxy Fa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-OAHSA-d17 (5-(9-cis-octadecenoyloxy)-octadecanoic acid-d17) is a critical deuterated internal standard used in the absolute quantification of 5-OAHSA, a bioactive Fatty Acid ester of Hydroxy Fatty Acid (FAHFA).[1][2]

This guide addresses the commercial landscape for sourcing this niche lipid standard and provides a validated technical workflow for its application in LC-MS/MS lipidomics. It is designed for researchers investigating metabolic signaling, specifically insulin sensitivity and anti-inflammatory pathways where FAHFAs play a governing role.

Part 1: Commercial Supply Landscape

Due to the specialized nature of FAHFA regioisomers, "off-the-shelf" availability is limited to select high-purity lipid synthesis specialists.[1][2]

Primary Validated Supplier

Cayman Chemical is currently the primary commercial source for the specific d17 isotopolog of 5-OAHSA.[1][2]

ParameterSpecification
Vendor Cayman Chemical
Catalog Number 27141 (Check regional distributors)
Formal Name 5-OAHSA-d17
CAS Number 2714169-20-5
Purity ≥99% deuterated forms (d1-d17)
Formulation 1 mg/ml solution in methyl acetate
Isotopic Label Deuterium (d17) located on the hydroxy stearic acid (HSA) backbone
Secondary Sources & Distributors

If direct procurement from Cayman is unavailable in your region, the following major distributors carry the Cayman catalog and maintain cold-chain integrity required for this standard:

  • Fisher Scientific: Often lists Cayman lipids under third-party supplier codes.[1][2]

  • VWR / Avantor: Distributes Cayman products in Europe and North America.

  • Bio-Connect (EU): Specialized distributor for life science reagents in the Netherlands/Belgium.[2]

Alternative Sourcing: Custom Synthesis

If the d17 standard is backordered, consider Avanti Polar Lipids (now part of Croda) .[2] While they may not list "5-OAHSA-d17" as a stock item, they possess the specific synthetic precursors for FAHFAs and frequently perform custom synthesis for deuterated lipid variants.[1][2]

Part 2: Technical Deep Dive & Methodology

The Molecule: Why d17?

The choice of a d17 label over a lighter label (e.g., d4 or d9) is deliberate and scientifically significant.

  • Mass Shift (+17 Da): This large mass shift moves the internal standard (ISTD) completely out of the isotopic envelope of the native 5-OAHSA.[1][2] Native lipids have naturally occurring

    
     isotopes (M+1, M+2).[1][2] A d17 shift prevents "cross-talk" where the native signal interferes with the ISTD channel, ensuring accurate low-level quantitation.[1][2]
    
  • Label Location: The deuterium atoms are located on the hydroxy stearic acid (HSA) chain, not the oleic acid tail.[2] This is crucial for MS/MS fragmentation logic (see Section 2.3).

Validated Experimental Protocol

The following workflow integrates the d17 standard into a targeted lipidomics pipeline.

Phase 1: Sample Preparation & Spiking
  • Principle: The ISTD must be added before any extraction occurs to account for extraction efficiency and matrix effects.

  • Protocol:

    • Thaw biological samples (plasma/tissue) on ice.[2]

    • Spike: Add 10 pmol of 5-OAHSA-d17 to the sample tube.

    • Equilibrate: Vortex and let sit on ice for 10 minutes to allow the ISTD to integrate with endogenous lipoproteins/membranes.

Phase 2: Biphasic Extraction (Modified Folch)

FAHFAs are moderately polar lipids.[1][2] A standard Folch or Bligh-Dyer extraction is effective.[1][2]

  • Add Chloroform:Methanol (2:1 v/v) . Ratio of solvent to sample should be roughly 10:1.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Recover the lower organic phase (Chloroform layer) containing the FAHFAs.[2]

  • Dry Down: Evaporate solvent under a gentle stream of nitrogen gas.

  • Reconstitute: Dissolve in 100 µL of Methanol:Chloroform (9:1) for LC-MS injection.[1][2][3]

Phase 3: LC-MS/MS Acquisition
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Chromatographic Isotope Effect: Be aware that deuterated lipids often elute slightly earlier (0.05 - 0.1 min) than their native counterparts on C18 columns due to slightly weaker hydrophobic interactions.[1][2]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Identity of Product IonCollision Energy (eV)
Native 5-OAHSA 563.5281.2Oleate (FA chain)~25-30
Native 5-OAHSA 563.5299.35-HSA (HFA chain)~25-30
5-OAHSA-d17 580.6 281.2 Oleate (Unlabeled)~25-30
5-OAHSA-d17 580.6 316.4 5-HSA-d17 (Labeled)~25-30
  • Note: The transition 580.6 -> 281.2 is often the most sensitive for the ISTD because the oleic acid fragment ionizes efficiently.[1][2] However, 580.6 -> 316.4 is more specific.[1]

Part 3: Visualization of Workflows

Diagram 1: FAHFA Fragmentation Logic

This diagram illustrates the structural breakdown of 5-OAHSA-d17 in a mass spectrometer, highlighting why specific MRM transitions are chosen.

FAHFA_Fragmentation Precursor Precursor Ion: 5-OAHSA-d17 [M-H]- m/z 580.6 CID Collision Induced Dissociation (MS2 Fragmentation) Precursor->CID Negative Mode ESI Fragment1 Fragment A: Oleic Acid (Fatty Acid Chain) m/z 281.2 (Unlabeled) CID->Fragment1 Ester Bond Cleavage Fragment2 Fragment B: 5-Hydroxy Stearic Acid-d17 (Hydroxy Chain) m/z 316.4 (Contains d17 Label) CID->Fragment2 Ester Bond Cleavage

Caption: MS/MS fragmentation pathway of 5-OAHSA-d17. The d17 label remains on the hydroxy-stearic backbone (Fragment B).[1][2]

Diagram 2: Quantitative Workflow

A logic flow for ensuring data integrity during the extraction and analysis process.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD (5-OAHSA-d17) 10 pmol Sample->Spike Step 1: Normalization Extract Biphasic Extraction (Chloroform/MeOH) Spike->Extract Step 2: Equilibration LCMS LC-MS/MS Analysis (Negative Mode) Extract->LCMS Step 3: Injection Data Data Processing Ratio: Analyte Area / ISTD Area LCMS->Data Step 4: Quantitation

Caption: Step-by-step targeted lipidomics workflow ensuring extraction losses are normalized by the ISTD.

References

  • Yore, M. M., et al. (2014).[2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2] Cell, 159(2), 318-332.[1][2] [Link]

  • Kuda, O., et al. (2016).[2] N-acyl-phosphatidylethanolamines are concentrated in the mammalian nervous system.[1][2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(11), 1667-1675.[1][2] (Referenced for general lipid extraction protocols compatible with FAHFAs). [Link][1][2]

Sources

Foundational

An In-Depth Technical Guide on the Putative Mechanism of Action of 5-OAHSA-d17

Introduction: Deconstructing 5-OAHSA as a Bifunctional Chemical Probe 5-Oxo-7-azidoheptanoic acid succinimidyl ester (5-OAHSA) is a heterobifunctional crosslinking reagent. Its utility in chemical biology and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 5-OAHSA as a Bifunctional Chemical Probe

5-Oxo-7-azidoheptanoic acid succinimidyl ester (5-OAHSA) is a heterobifunctional crosslinking reagent. Its utility in chemical biology and drug discovery is predicated on its ability to covalently label and subsequently identify target proteins. The molecule can be dissected into three key components:

  • Succinimidyl Ester (SE): An amine-reactive group that forms stable amide bonds with primary amines, such as the epsilon-amine of lysine residues on proteins.

  • Azido Group (-N₃): A versatile functional group that can be utilized in two primary ways:

    • Photo-crosslinking: Upon UV irradiation, the azido group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, leading to covalent crosslinking with interacting proteins.

    • Click Chemistry: The azido group is a key component for bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization or enrichment.

  • Heptanoate Spacer: A seven-carbon aliphatic chain that provides spatial separation between the reactive groups, allowing for efficient interaction with target proteins.

The deuterated variant, 5-OAHSA-d17, incorporates 17 deuterium atoms, likely within the heptanoate spacer. This stable isotope labeling is a powerful tool in quantitative mass spectrometry, enabling the differentiation and relative quantification of labeled versus unlabeled proteins in complex biological samples.

Postulated Mechanism of Action: A Two-Step Process for Target Identification

The mechanism of action of 5-OAHSA-d17 as a research tool is not a pharmacological one in the traditional sense of modulating a biological pathway to elicit a therapeutic effect. Instead, its "action" is a carefully orchestrated chemical process to identify molecular targets.

Step 1: Covalent Labeling of Target Proteins

The initial step involves the covalent attachment of 5-OAHSA-d17 to its protein target(s). The succinimidyl ester is the primary reactive group in this phase. It will non-selectively react with accessible primary amines on proteins. However, if 5-OAHSA is designed as a warhead for a specific ligand, the initial binding of the ligand part of the molecule to a protein's active or binding site will localize the reactive succinimidyl ester, leading to preferential labeling of that protein.

Step 2: Target Identification via Photo-crosslinking or Click Chemistry

Once covalently attached to a protein of interest, the azido group is employed for target identification.

  • Photo-crosslinking Approach: If the goal is to identify interacting partners of the primary target protein, the sample is irradiated with UV light. The resulting nitrene will form a covalent bond with any molecule in its immediate vicinity, thus "trapping" the protein-protein interaction.

  • Click Chemistry for Enrichment and Visualization: For direct identification of the labeled protein, the azido group is used in a click reaction. A reporter molecule containing a terminal alkyne (e.g., biotin-alkyne or a fluorescent dye-alkyne) is added. The highly efficient and specific azide-alkyne cycloaddition reaction results in the tagged protein, which can then be:

    • Enriched: Using streptavidin beads (for biotin-tagged proteins) to pull down the target protein from a complex lysate.

    • Visualized: Using fluorescence microscopy or in-gel fluorescence scanning (for fluorescently-tagged proteins).

Experimental Workflows and Protocols

The following are generalized protocols for the use of 5-OAHSA-d17 in target identification experiments.

Protocol: In Vitro Labeling of a Purified Protein
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-OAHSA-d17 in anhydrous DMSO.

    • Prepare the purified target protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).

  • Labeling Reaction:

    • Add 5-OAHSA-d17 to the protein solution to a final concentration of 100-500 µM.

    • Incubate at room temperature for 1-2 hours.

  • Removal of Excess Probe:

    • Remove unreacted 5-OAHSA-d17 by dialysis, size-exclusion chromatography, or buffer exchange.

  • Click Chemistry Reaction (for Biotinylation):

    • To the labeled protein, add biotin-alkyne (e.g., 50 µM), copper(II) sulfate (e.g., 1 mM), and a reducing agent (e.g., sodium ascorbate, 5 mM).

    • Incubate at room temperature for 1 hour.

  • Analysis:

    • Confirm labeling by Western blot using an anti-biotin antibody or by mass spectrometry.

Protocol: Target Identification in Cell Lysate
  • Cell Lysis:

    • Harvest cells and lyse in a suitable lysis buffer (e.g., RIPA buffer without primary amines).

  • Labeling:

    • Incubate the cell lysate with 5-OAHSA-d17 (e.g., 10-100 µM) for 1 hour at 4°C.

  • Click Reaction:

    • Perform the click chemistry reaction as described above to attach biotin-alkyne.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Proteomic Analysis:

    • Elute the bound proteins from the beads.

    • Resolve the proteins by SDS-PAGE and identify by in-gel digestion followed by LC-MS/MS analysis. The presence of the d17 isotope will aid in the identification and quantification of the labeled peptides.

Visualization of the Proposed Mechanism

Diagram: General Workflow for Target Identification using 5-OAHSA-d17

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Downstream Analysis 5-OAHSA-d17 5-OAHSA-d17 Labeled_Protein Labeled Protein-d17 (Azide-tagged) 5-OAHSA-d17->Labeled_Protein Succinimidyl Ester Reaction Target_Protein Target Protein (with Lysine) Target_Protein->Labeled_Protein Tagged_Protein Biotinylated Protein-d17 Labeled_Protein->Tagged_Protein Reporter_Tag Reporter Tag (Biotin-Alkyne) Reporter_Tag->Tagged_Protein CuAAC or SPAAC Enrichment Streptavidin Enrichment Tagged_Protein->Enrichment Mass_Spec LC-MS/MS Analysis Enrichment->Mass_Spec Target_ID Target Identification & Quantification Mass_Spec->Target_ID

Caption: Workflow for target identification using 5-OAHSA-d17.

Quantitative Data Representation

Since no experimental data is available for 5-OAHSA-d17, the following table is a template for how quantitative mass spectrometry data from a hypothetical experiment could be presented.

Protein IDGene NamePeptide Sequence (with d17 label)Fold Change (Treated/Control)p-value
P12345TGT1K(5-OAHSA-d17)VGAHAGEYGAEALER15.2<0.001
Q67890TGT2M(ox)K(5-OAHSA-d17)TSSAK12.8<0.001
P98765TGT3YLYEIAR(K(5-OAHSA-d17))9.5<0.005
O12345CTRL1-1.10.89
P54321CTRL2-0.90.75

Conclusion and Future Directions

5-OAHSA-d17, based on its chemical structure, is a promising tool for chemical biology and proteomics. Its utility lies in the covalent labeling and subsequent identification of protein targets. The deuterated stable isotope label makes it particularly well-suited for quantitative mass spectrometry-based proteomics. Future studies would be required to validate its efficacy in various biological systems and to identify specific protein targets in different cellular contexts. The experimental protocols and conceptual framework provided here serve as a guide for researchers looking to employ this and similar chemical probes in their research.

References

As this is a theoretical guide based on the chemical structure of a compound with no available public research, there are no direct references for the mechanism of action of 5-OAHSA-d17. The principles and techniques described are well-established in the fields of chemical biology and proteomics. For further reading on the underlying methodologies, the following resources are recommended:

  • Activity-Based Protein Profiling

    • Title: Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics
    • Source: Annual Review of Biochemistry
    • URL: [Link]

  • Click Chemistry in Proteomics

    • Title: Click Chemistry in Proteomics
    • Source: Mass Spectrometry Reviews
    • URL: [Link]

  • Photo-crosslinking for Studying Protein-Protein Interactions

    • Title: Photo-crosslinking for the study of protein-protein interactions
    • Source: N
    • URL: [Link]

Exploratory

Targeted Lipidomics of FAHFAs: The Analytical and Biological Imperative of 5-OAHSA-d17

Topic: Biological Significance & Analytical Application of 5-OAHSA-d17 Content Type: Technical Guide / Whitepaper Audience: Lipidomics Researchers, Mass Spectrometry Specialists, Drug Discovery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance & Analytical Application of 5-OAHSA-d17 Content Type: Technical Guide / Whitepaper Audience: Lipidomics Researchers, Mass Spectrometry Specialists, Drug Discovery Scientists

Executive Summary

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has fundamentally shifted the landscape of immunometabolism.[1] Among these, 5-OAHSA (5-cis-9-octadecenoyloxy-octadecanoic acid) has emerged as a critical bioactive lipid associated with insulin sensitivity and anti-inflammatory signaling.[1] However, the lipophilic complexity of biological matrices and the low endogenous abundance of FAHFAs make quantification notoriously difficult.

This guide details the biological relevance of 5-OAHSA and the absolute technical necessity of its deuterated isotopolog, 5-OAHSA-d17 . We provide a self-validating protocol for using 5-OAHSA-d17 as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring data integrity in high-stakes metabolic research.

The Biological Imperative: Why 5-OAHSA Matters

FAHFAs are not merely structural lipids; they are signaling molecules synthesized in adipose tissue and regulated by the transcription factor ChREBP. While 5-PAHSA is the most widely cited isomer, 5-OAHSA (an oleic acid ester) represents a distinct subclass with unique physiological implications.[1]

Mechanism of Action

5-OAHSA functions as an endogenous ligand for G-protein coupled receptors, specifically GPR120 (FFAR4) .[1][2] Upon binding, it triggers a signaling cascade that:

  • Enhances Glucose Uptake: Stimulates GLUT4 translocation in adipocytes, improving systemic insulin sensitivity.

  • Suppresses Inflammation: Inhibits the NF-

    
    B pathway in macrophages, reducing the secretion of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).
The Clinical Correlation

Research indicates that FAHFA levels, including OAHSAs, are downregulated in insulin-resistant humans and mice.[2] Restoration of these levels via exogenous administration or metabolic engineering (e.g., AG4OX mice) correlates with protection against Type 2 Diabetes (T2D) and colitis.[1]

Pathway Visualization

The following diagram illustrates the synthesis and signaling pathway of 5-OAHSA.

G Adipose Adipose Tissue (De Novo Lipogenesis) ChREBP ChREBP (Transcription Factor) Adipose->ChREBP Regulates Synthesis Enzymatic Synthesis (Oleic Acid + 5-HSA) ChREBP->Synthesis Promotes OAHSA 5-OAHSA (Bioactive Lipid) Synthesis->OAHSA Produces GPR120 GPR120/FFAR4 (Receptor) OAHSA->GPR120 Activates Outcome Outcome: ↑ Insulin Sensitivity ↓ Inflammation GPR120->Outcome Signaling Cascade

Figure 1: The metabolic synthesis and signaling trajectory of 5-OAHSA in adipose tissue.[1]

The Analytical Challenge & The Role of 5-OAHSA-d17

Quantifying endogenous 5-OAHSA is fraught with analytical hazards.

  • Isobaric Interference: Biological samples contain hundreds of lipid isomers with identical molecular weights.

  • Ion Suppression: In Electrospray Ionization (ESI), co-eluting phospholipids (like Phosphatidylcholines) suppress the ionization of FAHFAs, leading to massive underestimation of concentration if external calibration is used.[1]

  • Extraction Losses: Lipids adhere to plasticware and are lost during phase separation.

The Solution: 5-OAHSA-d17

5-OAHSA-d17 is the stable isotope-labeled analog of 5-OAHSA.[1]

  • Chemical Structure: The hydroxy-stearic acid backbone is deuterated at 17 positions (d17).[1]

  • Mass Shift: It introduces a mass shift of ~17 Da, allowing the mass spectrometer to distinguish it from the endogenous analyte while retaining identical chromatographic retention time.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

By spiking a known amount of 5-OAHSA-d17 into the sample before extraction, the standard experiences the exact same extraction efficiency, matrix effects, and ionization suppression as the endogenous 5-OAHSA. The ratio of the analyte signal to the d17 signal provides a self-corrected quantification.

Technical Protocol: Targeted LC-MS/MS Analysis

Disclaimer: This protocol assumes access to a Triple Quadrupole (QqQ) Mass Spectrometer and BSL-2 safety standards.

Materials
  • Analyte: 5-OAHSA (Cayman Chem Item No. 17115)[1]

  • Internal Standard: 5-OAHSA-d17 (Cayman Chem Item No. 2714169-20-5)[1]

  • Matrix: Plasma, Serum, or Adipose Tissue homogenate.

  • Solvents: LC-MS grade Methanol, Chloroform, Water, Ammonium Acetate.

Sample Preparation (Modified Folch Extraction)
  • Spiking (Critical Step): Add 10 pmol of 5-OAHSA-d17 to the biological sample (e.g., 100

    
    L plasma) before adding any solvents.
    
    • Why: This ensures the IS equilibrates with the matrix proteins.

  • Extraction: Add 2 mL of 2:1 (v/v) Chloroform:Methanol. Vortex vigorously for 30 seconds.

  • Phase Separation: Add 0.5 mL water (to induce phase separation). Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Collection: Recover the lower organic phase (Chloroform layer) containing the lipids.[1]

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen gas.

  • Reconstitution: Reconstitute in 100

    
    L of 50:50 Methanol:Water prior to injection.
    
LC-MS/MS Parameters

Chromatography: Reverse Phase C18 Column (e.g., 2.1 x 100 mm, 1.7


m).
Ionization:  Negative Mode ESI (-).[1][3] FAHFAs ionize best as [M-H]-.[1]
ParameterSettingNotes
Mobile Phase A Water + 5mM Ammonium AcetateAmmonium helps deprotonation
Mobile Phase B 95:5 Acetonitrile:Water + 5mM Amm.[1] AcetateOrganic eluent
Flow Rate 0.3 mL/minStandard for UHPLC
Gradient 50% B to 99% B over 12 minsSlow gradient separates isomers
MRM Transitions (Multiple Reaction Monitoring)

The specificity relies on monitoring the transition from the parent ion to the fatty acid fragment.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
5-OAHSA 563.5 [M-H]-281.2 (Oleate)~30-35
5-OAHSA-d17 580.6 [M-H]-281.2 (Oleate)~30-35

Note: The d17 label is typically on the hydroxy-stearic backbone. Therefore, the precursor mass shifts (+17), but the product ion (Oleic acid, m/z 281) remains the same.[1] This confirms the ester bond cleavage.

Analytical Workflow Visualization

The following diagram outlines the "Spike-Before-Extract" logic essential for valid quantification.

Workflow Sample Biological Sample (Serum/Tissue) Spike SPIKE: 5-OAHSA-d17 (Internal Standard) Sample->Spike Step 1 Equilibrate Equilibration (Binding to Matrix) Spike->Equilibrate Step 2 Extract Lipid Extraction (Chloroform/MeOH) Equilibrate->Extract Step 3 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Step 4 Calc Ratio Calculation: (Area Analyte / Area IS) * Conc IS LCMS->Calc Step 5

Figure 2: The critical "Spike-Before-Extract" workflow to correct for matrix effects and recovery loss.

References

  • Yore, M. M., et al. (2014).[1][2][4][5][6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3][5][7][8][9] Cell, 159(2), 318-332.[1][6] [Link][1]

  • Kuda, O., et al. (2016).[1][5] Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA).[1] Diabetes, 65(9), 2580-2590.[1] [Link]

  • Syed, I., et al. (2018).[1][2] Palmitic acid hydroxy stearic acids activate GPR40 which is involved in their beneficial effects on glucose homeostasis.[10][11] Cell Metabolism, 27(2), 419-427.[1] [Link]

  • Brejchova, K., et al. (2020).[1][12] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Biomolecules, 10(12), 1673.[1] [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Profiling of 5-Oxo-Eicosatetraenoic Acid (5-Oxo-ETE) in Biological Matrices using a Deuterated Internal Standard and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Oxo-ETE and the Imperative for Accurate Quantification 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Oxo-ETE and the Imperative for Accurate Quantification

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3] This pathway is a critical component of the inflammatory cascade, and its products, including leukotrienes and 5-Oxo-ETE, are implicated in a host of human diseases.[4][5][6] 5-Oxo-ETE is a powerful chemoattractant for eosinophils and neutrophils, suggesting a significant role in allergic diseases like asthma, as well as in atherosclerosis and certain cancers.[3][7][8][9]

Given its low endogenous concentrations and potent biological activity, the accurate and precise quantification of 5-Oxo-ETE in complex biological matrices (e.g., plasma, cell culture media, bronchoalveolar lavage fluid) is paramount for understanding its pathophysiological role and for the development of novel therapeutics targeting the 5-LO pathway.[10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its superior sensitivity and selectivity.[11][12]

The "gold standard" for quantitative accuracy in LC-MS/MS is the stable isotope dilution (SID) method.[13][14][15] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterated analog of 5-Oxo-ETE (e.g., 5-Oxo-ETE-d8)—at the very beginning of the sample preparation process.[14] This internal standard (IS) is nearly identical to the endogenous analyte in its chemical and physical properties, ensuring it co-behaves throughout extraction, chromatography, and ionization.[16] By measuring the ratio of the endogenous analyte to the deuterated IS, the method effectively corrects for sample loss during preparation and for matrix effects (ion suppression or enhancement) during MS analysis, thus providing highly accurate and reproducible quantification.[15][17]

This application note provides a comprehensive, field-proven protocol for the robust quantification of 5-Oxo-ETE using a highly deuterated internal standard and LC-MS/MS, designed for professionals in metabolic research and drug development. While the user query specified "5-OAHSA-d17," this appears to be a non-standard nomenclature. The principles and protocol detailed herein for a deuterated 5-Oxo-ETE are directly applicable and represent the standard approach for this class of analytes.

Biological Pathway: The 5-Lipoxygenase Cascade

5-Oxo-ETE is not a direct product of the 5-LO enzyme but is synthesized in a two-step process. First, arachidonic acid is converted by 5-LO to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE).[1][18] Subsequently, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to form 5-Oxo-ETE.[1][2][7] This final step is enhanced under conditions of oxidative stress, which are often present at sites of inflammation.[3]

5-Lipoxygenase Pathway AA Arachidonic Acid (from membrane phospholipids) HpETE 5-HpETE AA->HpETE 5-Lipoxygenase (5-LO) HETE 5(S)-HETE HpETE->HETE Peroxidase OxoETE 5-Oxo-ETE (Potent Chemoattractant) HETE->OxoETE 5-HEDH (Oxidation) Biological_Effects Biological Effects (Eosinophil/Neutrophil Chemotaxis, Inflammation) OxoETE->Biological_Effects via OXE Receptor

Figure 2: Overall workflow for the quantitative analysis of 5-Oxo-ETE.

Part 2: LC-MS/MS Method Parameters

Causality: The choice of chromatographic conditions is designed to separate 5-Oxo-ETE from other isomeric and isobaric lipids, which is crucial for selective detection. The mass spectrometer parameters are optimized to achieve the highest sensitivity and specificity by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). [10][12]

Liquid Chromatography (LC) Conditions
Parameter Condition
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 20% B to 95% B over 15 min, hold 3 min, re-equilibrate
Column Temp 40°C
Injection Volume 10 µL
Mass Spectrometry (MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is optimal for acidic lipids like eicosanoids. [12]

Parameter Setting
Ionization Mode Negative ESI
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Gas Flow Instrument Dependent

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Example):

The specific mass-to-charge ratios (m/z) and collision energies must be optimized for the specific instrument used. [12]A tetradeuterated internal standard was previously used for a quantitative assay of 5-oxo-ETE. [19]

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
5-Oxo-ETE 319.2 115.1 -25

| 5-Oxo-ETE-d8 (IS) | 327.2 | 116.1 | -25 |

Note: These are typical values and require empirical optimization on your specific instrument.

Part 3: Data Analysis and Quality Control

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous 5-Oxo-ETE and the 5-Oxo-ETE-d8 internal standard for all samples, standards, and quality controls (QCs).

  • Calibration Curve Construction: For the calibration standards, calculate the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of the standards. Perform a linear regression with a 1/x weighting. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Determine the concentration of 5-Oxo-ETE by interpolating this ratio onto the linear regression equation derived from the calibration curve.

  • Quality Control (QC): Run QC samples (at low, medium, and high concentrations) at the beginning and end of the analytical run, and interspersed every 10-15 samples. The calculated concentrations of the QCs should be within ±15% of their nominal value.

References

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. (2021). Available from: [Link]

  • 5-Oxo-eicosatetraenoic acid. Grokipedia. Available from: [Link]

  • Biological Roles of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid and the OXE Receptor in Allergic Diseases: Collegium Internationale Allergologicum Update 2024. Karger Publishers. (2024). Available from: [Link]

  • The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging. PMC. Available from: [Link]

  • Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. ScienceDirect. Available from: [Link]

  • The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer's disease phenotype. Frontiers. (2015). Available from: [Link]

  • A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent. Available from: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. (2021). Available from: [Link]

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. PMC. Available from: [Link]

  • 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. Available from: [Link]

  • 5-Oxo-eicosatetraenoic acid. Wikipedia. Available from: [Link]

  • The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. Available from: [Link]

  • 5-Oxo-ETE and the OXE receptor. PMC. Available from: [Link]

  • Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. ResearchGate. Available from: [Link]

  • LC-MS/MS for profiling of urinary eicosanoids. Clinical Laboratory International. (2020). Available from: [Link]

  • Expanding expression of the 5-lipoxygenase pathway within the arterial wall during human atherogenesis. PNAS. Available from: [Link]

  • HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. ResearchGate. Available from: [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. (2020). Available from: [Link]

  • Stable Isotope Dilution Assay. Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS). Available from: [Link]

  • Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. Available from: [Link]

  • Developing a targeted metabolomics quantification method with focus on LC‐MS. SlideShare. (2017). Available from: [Link]

  • Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard. PubMed. (2001). Available from: [Link]

  • Development of a Fast Eicosanoid Profiling Method Using Plasma Microsamples. Shimadzu. Available from: [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Available from: [Link]

  • A Method of Simultaneous Analysis for 196 Lipid Mediators and Related Compounds Using Triple Quadrupole LC/MS/MS. Shimadzu. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Splitting of 5-OAHSA-d17 in Chromatography

Welcome to the technical support center for troubleshooting chromatographic issues related to 5-OAHSA-d17. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to 5-OAHSA-d17. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, specifically peak splitting, encountered during the analysis of this deuterated lipid internal standard. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and accuracy of your analytical results.

Introduction to 5-OAHSA-d17 and the Challenge of Peak Splitting

5-OAHSA-d17, a deuterated form of 5-hydroxy-stearic acid esterified with oleic acid, is a crucial internal standard for the quantification of the endogenous lipid mediator 5-OAHSA.[1][2] As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, its accurate quantification is vital in metabolic research.[1][2]

Peak splitting in chromatography, where a single analyte peak appears as two or more closely eluting peaks, is a significant issue that can compromise the accuracy of quantification.[3][4] This guide provides a systematic approach to troubleshooting this phenomenon for 5-OAHSA-d17.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-OAHSA-d17 peak is suddenly splitting. Where do I start?

When peak splitting appears unexpectedly, the most efficient troubleshooting approach is to first determine if the issue is isolated to the 5-OAHSA-d17 peak or if it affects all peaks in the chromatogram. This initial diagnosis will significantly narrow down the potential causes.

Troubleshooting Workflow: Initial Diagnosis

Caption: Initial diagnostic workflow for peak splitting.

If only the 5-OAHSA-d17 peak is splitting, it suggests a chemical interaction specific to your analyte.[2] If all peaks are affected, the problem is likely mechanical or related to a system-wide component like the column or injector.[5]

Q2: Only the 5-OAHSA-d17 peak is splitting. What are the likely chemical causes?

When peak splitting is isolated to a single analyte, the primary suspects are issues that affect the chemical nature of that specific molecule during the analysis. For an acidic compound like 5-OAHSA-d17, the most common culprit is the mobile phase pH.

  • Mobile Phase pH and Analyte pKa: 5-OAHSA-d17 is a fatty acid derivative and thus has a carboxylic acid functional group. The pKa of long-chain fatty acids is typically around 4-5. If the mobile phase pH is close to the pKa of 5-OAHSA-d17, it can exist in both its protonated (acidic) and deprotonated (anionic) forms. These two forms will have different interactions with the stationary phase, leading to two closely eluting peaks or a split peak.[6][7][8]

    • Troubleshooting Steps:

      • Assess Mobile Phase pH: Review the pH of your mobile phase. For reversed-phase chromatography of acidic compounds, it is generally recommended to use a mobile phase pH that is at least 1.5-2 pH units below the analyte's pKa to ensure it is fully protonated and in a single form.[9]

      • Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, to your mobile phase. This will lower the pH and suppress the ionization of the carboxylic acid group on 5-OAHSA-d17, promoting a single, sharp peak.[9]

      • Ensure Proper Buffering: If your method requires a specific pH, ensure that you are using an appropriate buffer system and that the buffer concentration is sufficient to maintain a stable pH throughout the gradient.

  • Sample Degradation: Although 5-OAHSA-d17 is generally stable, improper storage or repeated freeze-thaw cycles can potentially lead to degradation, creating closely related impurities that might co-elute or cause peak distortion. The manufacturer recommends storing the solution at -20°C.[1][2]

    • Troubleshooting Steps:

      • Prepare a Fresh Standard: Prepare a fresh dilution of your 5-OAHSA-d17 standard from a new or properly stored stock vial.

      • Review Sample Handling: Ensure that samples are not left at room temperature for extended periods before injection.

  • Co-elution with an Isomer or Impurity: While less common for a certified internal standard, there is a possibility of co-elution with a closely related compound, such as a regio-isomer, if the chromatographic method lacks sufficient resolution. The analysis of FAHFAs is known to be challenged by the presence of numerous regio-isomers.[7][10]

    • Troubleshooting Steps:

      • Inject a Blank: Inject a solvent blank to ensure that the splitting is not due to carryover or a system contaminant.

      • Modify Chromatographic Conditions: To improve resolution, you can try adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or lowering the column temperature.

Q3: All peaks in my chromatogram are splitting, including 5-OAHSA-d17. What should I investigate?

When all peaks exhibit splitting, the issue is almost certainly related to the HPLC system hardware or the column.[5]

Troubleshooting Workflow: System-Wide Peak Splitting

Caption: Troubleshooting workflow for system-wide peak splitting.

  • Column Issues:

    • Contamination/Blocked Frit: Over time, particulates from the sample or mobile phase can accumulate on the column inlet frit, causing the sample to be introduced unevenly onto the column, resulting in split peaks.[4][5]

    • Column Void: A void or channel in the packing material at the head of the column can also cause the sample band to split, leading to distorted or split peaks.[4][5]

    • Troubleshooting Steps:

      • Remove Guard Column: If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column is the source of the problem and should be replaced.[4]

      • Backflush the Column: If the column manufacturer's instructions permit, try backflushing the column with a strong solvent to remove any particulates from the inlet frit.

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged, and replacement is necessary.

  • Injector and Flow Path Problems:

    • Improper Connections or Dead Volume: A loose fitting or a gap in the tubing between the injector and the column can create dead volume, where the sample can mix and be introduced to the column in a non-uniform band.[4]

    • Dirty Injector: A dirty or partially clogged injector needle or sample loop can cause improper sample injection, leading to peak splitting.

    • Troubleshooting Steps:

      • Check Fittings: Ensure all fittings between the injector and the column are secure.

      • Clean the Injector: Follow the manufacturer's protocol for cleaning the injector needle and sample loop.

      • Inspect for Blockages: Systematically check for any blockages in the flow path.

Q4: Could my sample preparation be causing the peak splitting?

Yes, sample preparation can significantly impact peak shape.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and potential peak splitting, especially for early eluting peaks.

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

      • Reduce Injection Volume: If you must use a stronger solvent, try reducing the injection volume to minimize its effect.

  • Sample Overload: Injecting too much of the analyte can saturate the stationary phase at the column inlet, leading to peak distortion, including splitting.

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare a more dilute sample and reinject. If the peak shape improves, you were likely overloading the column.

Summary of Potential Causes and Solutions

Potential Cause Symptoms Troubleshooting Action(s)
Mobile Phase pH near Analyte pKa Only 5-OAHSA-d17 peak is splitting.Lower mobile phase pH by adding 0.1% formic or acetic acid.
Column Contamination/Blocked Frit All peaks are splitting.Remove guard column (if present), backflush analytical column, or replace column.
Column Void All peaks are splitting.Replace the column.
Sample Solvent Incompatibility Primarily early eluting peaks are distorted or split.Dissolve sample in initial mobile phase or reduce injection volume.
Sample Overload Peak shape worsens with increasing concentration.Dilute the sample.
Injector/Flow Path Issues All peaks are splitting.Check fittings for leaks, clean the injector.
Sample Degradation Only 5-OAHSA-d17 peak is splitting, may be inconsistent.Prepare a fresh standard from a properly stored stock.

References

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. (2018). Analytical Chemistry. [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. (n.d.). PMC - NIH. [Link]

  • University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. (2025). LCGC International. [Link]

  • Fatty Acid Analysis by HPLC. (2019). AOCS. [Link]

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. (n.d.). PMC. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). MDPI. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Springer. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005). Agilent. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS. [Link]

  • fatty acid methyl ester split peak. (2005). Chromatography Forum. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • What are the possible reasons for peak splitting at higher injection volumes in HPLC? (2014). ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020). LCGC International. [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PubMed. [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). California State University Dominguez Hills. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. [Link]

  • What is Peak Splitting?. (n.d.). Chromatography Today. [Link]

Sources

Optimization

Technical Support Center: 5-OAHSA-d17 Stability &amp; Degradation

[1] Product: 5-OAHSA-d17 (Internal Standard) Chemical Name: 5-(oleoyloxy)-octadecanoic acid-d17 Class: Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Application: Quantitative Lipidomics (LC-MS/MS), Metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: 5-OAHSA-d17 (Internal Standard) Chemical Name: 5-(oleoyloxy)-octadecanoic acid-d17 Class: Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Application: Quantitative Lipidomics (LC-MS/MS), Metabolic Tracing[1]

Module 1: Core Stability & Storage Architecture

Overview

5-OAHSA-d17 is a deuterated internal standard essential for the absolute quantification of 5-OAHSA.[1] Its reliability relies on the integrity of two specific chemical features: the ester linkage (connecting the oleic acid tail to the hydroxystearic backbone) and the cis-double bond on the oleic moiety. Failure to protect these sites results in signal loss, quantification bias, and "ghost" peaks.

Storage Protocol (The "Golden Rule")
ParameterRecommended ConditionCritical Warning
Long-Term Storage -80°C Storage at -20°C is acceptable for <3 months, but -80°C prevents slow hydrolysis.[1]
Solvent System Methyl Acetate or Methanol NEVER store in water or aqueous buffers. Hydrolysis is autocatalytic in water.
Container Amber Borosilicate Glass NO PLASTICS. Lipids sorb (stick) to polypropylene/polystyrene, causing massive signal loss.[1]
Headspace Argon or Nitrogen Overlay Oxygen in the headspace attacks the C9-C10 double bond (peroxidation).[1]

Module 2: Degradation Mechanisms (The "Why")

Understanding how the molecule breaks is the first step in troubleshooting.

Mechanism 1: Ester Hydrolysis (The Primary Threat)

The ester bond at the 5-position is thermodynamically unstable in the presence of water and nucleophiles.

  • Chemical Cause: High pH (alkaline) or low pH (acidic) conditions accelerate bond cleavage.[1]

  • Biological Cause: Endogenous esterases (AIG1, ADTRP) in tissue homogenates will strip the oleic acid off the d17-backbone within minutes if not inhibited.[1]

  • Result: Loss of the m/z 581 parent ion; appearance of free Oleic Acid and d17-Hydroxystearic Acid.

Mechanism 2: Oxidative Degradation

The oleic acid chain contains a specific unsaturation (double bond).[1]

  • Cause: Exposure to air (ROS) or light.[1]

  • Result: Formation of lipid peroxides, shifting the mass by +16 or +32 Da, creating "noise" in the chromatogram.

Mechanism 3: Deuterium Scrambling (Rare but Fatal)[1]
  • Cause: Extreme acidic conditions (pH < 2) or catalytic hydrogenation.[1]

  • Result: The "d17" label exchanges with solvent protons, broadening the isotopic envelope and ruining the quantitative reference.

Visualizing the Vulnerabilities

degradation_pathways cluster_molecule 5-OAHSA-d17 Structure Molecule 5-OAHSA-d17 (m/z ~581) Hydrolysis Hydrolysis (Water/Enzymes) Molecule->Hydrolysis Attacks Ester Bond Oxidation Oxidation (Air/Light) Molecule->Oxidation Attacks Double Bond Sorption Sorption (Plasticware) Molecule->Sorption Hydrophobic Effect Product1 Free Oleic Acid + d17-HSA Hydrolysis->Product1 Product2 Lipid Peroxides (+16 Da shift) Oxidation->Product2 Product3 Signal Loss (Wall adsorption) Sorption->Product3

Figure 1: Primary degradation and loss pathways for 5-OAHSA-d17.[1] The ester bond (Red) is the most critical failure point in biological matrices.[1]

Module 3: Troubleshooting Guide (FAQs)

Scenario A: "My Internal Standard (IS) signal is disappearing in samples but looks fine in the solvent standard."

Diagnosis: Matrix-Induced Hydrolysis or Sorption.[1] Root Cause:

  • Enzymatic Activity: Tissue lipases (e.g., AIG1) are active during the thawing/homogenization step.[1]

  • Plasticware: You used plastic tubes for the extraction.

Corrective Protocol:

  • The "Kill Step": Add the Internal Standard into the extraction solvent (e.g., cold Methanol/Chloroform), NOT directly into the aqueous tissue homogenate. The organic solvent denatures the enzymes immediately.

  • Glass Only: Switch to silanized glass vials for all steps post-extraction.

  • Inhibitors: For high-risk tissues (liver/adipose), add a serine hydrolase inhibitor (e.g., PMSF or specific lipase inhibitors) to the homogenization buffer.[1]

Scenario B: "I see a split peak or shoulder for 5-OAHSA-d17."

Diagnosis: Acyl Migration (Isomerization).[1] Root Cause: FAHFAs can undergo "acyl migration," where the ester bond moves from the 5-position to the 4- or 6-position. This is catalyzed by heat and mild acidity. Corrective Protocol:

  • Temperature Control: Keep all sample prep steps at 4°C (on ice).

  • Limit Acid Exposure: If using acetic acid/formic acid in the mobile phase, ensure the column temperature is not >40°C.

  • Check Chromatography: Ensure your gradient is shallow enough to separate regioisomers. 5-OAHSA usually elutes differently than 9-OAHSA.[1]

Scenario C: "The calculated concentration of endogenous 5-OAHSA is negative or impossibly low."

Diagnosis: IS Suppression or Cross-Talk. Root Cause:

  • Suppression: The matrix is suppressing the IS ionization more than the analyte (rare for deuterated standards, but possible).

  • Cross-Talk: The endogenous 5-OAHSA is so high it contributes to the d17 channel (isotopic overlap), or the d17 standard is impure and contains d0 (unlabeled) material.

Corrective Protocol:

  • Blank Check: Run a "Double Blank" (solvent only) and a "Zero Sample" (Matrix + IS only).[1]

    • If "Zero Sample" shows a peak in the endogenous channel, your IS is impure (contains d0).[1]

  • Linearity Check: Dilute the sample 1:2 and 1:5. If the calculated concentration changes drastically, you have matrix suppression issues.

Module 4: Validated Experimental Workflow

To ensure data integrity, follow this "Self-Validating" extraction workflow.

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (Butylated Hydroxytoluene) to prevent oxidation.[1]

  • Internal Standard Spike: 5-OAHSA-d17 dissolved in Methanol.[1]

Step-by-Step Protocol
  • Preparation:

    • Pre-chill all solvents to -20°C.[1]

    • Add BHT to solvents fresh daily.

  • Spiking (Critical Timing):

    • Add the 5-OAHSA-d17 spike to the empty glass tube or the organic solvent first.

    • Why? This ensures the IS is present the moment the tissue touches the solvent, correcting for extraction efficiency.

  • Homogenization:

    • Add tissue/plasma to the solvent/IS mix.

    • Vortex/Homogenize immediately.

  • Phase Separation:

    • Add water (if using Folch method) to induce phase separation.[1]

    • Centrifuge (2000 x g, 10 min, 4°C).

  • Recovery:

    • Collect the lower organic phase (Chloroform layer) using a glass Pasteur pipette .[1]

    • Dry under Nitrogen stream (do not apply heat >30°C).[1]

  • Reconstitution:

    • Reconstitute in 50:50 Methanol:Water (or starting mobile phase) immediately before LC-MS injection.[1]

Workflow Logic Diagram

workflow_logic cluster_prep Critical Stability Steps Start Start: Biological Sample Step1 1. Add IS to Cold Solvent (MeOH/CHCl3 + BHT) Start->Step1 Prevents Hydrolysis Step2 2. Add Sample to Solvent (Instant Enzyme Denaturation) Step1->Step2 Step3 3. Extraction (Glass Vials Only) Step2->Step3 Analysis LC-MS/MS Analysis (Negative Mode) Step3->Analysis Reconstitute & Inject Validation Check IS Peak Area (Must be <15% CV) Analysis->Validation

Figure 2: Optimized extraction workflow preventing enzymatic hydrolysis and plastic sorption.

Module 5: Mass Spectrometry Parameters

Use these transitions to verify the stability of your standard.

CompoundPolarityPrecursor (m/z)Product (m/z)Mechanism
5-OAHSA (Endogenous) Negative (-)563.5281.2Loss of Hydroxystearic acid (monitor Oleic)
5-OAHSA-d17 (IS) Negative (-)580.6281.2Loss of d17-Hydroxystearic acid (monitor Oleic)
5-OAHSA-d17 (Alt) Negative (-)580.6316.5Loss of Oleic acid (monitor d17-HSA)

Note: The d17 label is typically on the hydroxystearic acid backbone. Therefore, if you monitor the Oleic acid fragment (281.2), it is the same for both endogenous and IS. The differentiation comes from the Precursor mass.

References

  • Yore, M. M., et al. (2014).[1] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell, 159(2), 318-332.[1] Link[1]

    • Foundational paper establishing FAHFA structure and instability in tissue.
  • Cayman Chemical. "5-OAHSA-d17 Product Insert & Safety Data Sheet." Link

    • Source for solubility and specific storage data (-20°C/-80°C).[1]

  • Kuda, O., et al. (2016).[1] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590.[1] Link[1]

    • Details extraction protocols using antioxidants (BHT)
  • Parsons, W. H., et al. (2016).[1] "AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs." Nature Chemical Biology, 12(5), 367-372.[1] Link

    • Identifies the specific enzymes responsible for rapid FAHFA hydrolysis in biological samples.

Sources

Troubleshooting

Technical Support Center: Optimizing 5-OAHSA Concentration for Experiments

Welcome to the technical support guide for optimizing the use of 5-OAHSA and its deuterated analog, 5-OAHSA-d17. As a Senior Application Scientist, my goal is to provide you with the field-proven insights and detailed pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the use of 5-OAHSA and its deuterated analog, 5-OAHSA-d17. As a Senior Application Scientist, my goal is to provide you with the field-proven insights and detailed protocols necessary to ensure the success and reproducibility of your experiments. This guide is structured to address common challenges in a direct question-and-answer format, moving from foundational knowledge to in-depth troubleshooting and detailed experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when beginning to work with this class of lipid molecules.

Q1: What is 5-OAHSA-d17, and what is its primary application?

A1: 5-OAHSA-d17 is the deuterated form of 5-hydroxy-stearic acid acylated with oleic acid. Its primary and intended use is as an internal standard for the accurate quantification of its non-deuterated, endogenous counterpart, 5-OAHSA, in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] The deuterium atoms give it a different mass, allowing it to be distinguished from the endogenous 5-OAHSA, while behaving almost identically during sample extraction and ionization. This corrects for sample loss and matrix effects, which is critical for accurate lipidomics analysis.[3][4]

Q2: The topic is "optimizing 5-OAHSA-d17 concentration," but it's an internal standard. What concentration should I be optimizing?

A2: This is a crucial point of clarification. You will be optimizing two different concentrations for two distinct purposes:

  • 5-OAHSA (the non-deuterated, bioactive lipid): You will optimize its concentration in your biological assays (e.g., cell culture) to determine the dose-dependent physiological effect. This involves finding the optimal concentration that elicits a measurable response without causing toxicity.

  • 5-OAHSA-d17 (the deuterated internal standard): You will optimize its concentration when "spiking" it into your biological samples during the extraction process for LC-MS analysis. The goal is to add a known amount that gives a strong, clear signal in the mass spectrometer, against which you can accurately quantify the unknown amount of endogenous 5-OAHSA.

This guide will cover both optimization processes.

Q3: How do I properly handle and solubilize these lipids? They seem challenging to work with.

A3: Lipids are inherently hydrophobic and require careful handling to ensure they remain in solution and are bioavailable in aqueous cell culture media. 5-OAHSA and 5-OAHSA-d17 are typically supplied in an organic solvent like methyl acetate.[1][2] For experimental use, this stock must be diluted.

Solubility Profile: The table below summarizes the solubility for this class of lipids, which is critical for preparing your working solutions.

SolventConcentrationNotes
DMF~20 mg/mLSuitable for high-concentration stocks, but must be diluted significantly for cell work to avoid toxicity.
DMSO~15 mg/mLSimilar to DMF; a common choice for preparing stocks for cell-based assays.
Ethanol~20 mg/mLGood for stock preparation. Be mindful of final ethanol concentration in media.
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mLLow solubility. Direct dilution into aqueous buffers is not recommended for high concentrations.
Data derived from supplier technical information.[1][2]

Causality: The poor aqueous solubility is due to the long hydrocarbon chains. To improve bioavailability in cell culture, it is highly recommended to complex the lipid with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). This mimics its natural transport mechanism in vivo and prevents the formation of micelles that can lead to inconsistent results or cellular stress.

Q4: What is a typical starting concentration range for 5-OAHSA in cell-based assays?

A4: The optimal concentration is highly dependent on the cell type, the specific endpoint being measured (e.g., receptor activation, gene expression), and the assay sensitivity. However, a logical starting point is to perform a dose-response experiment. Based on studies of related lipids and their interaction with receptors like GPR120, a broad range is recommended for initial screening.[5][6]

Assay TypeRecommended Starting RangeRationale
Receptor Activation (e.g., Calcium Mobilization)100 nM - 50 µMReceptor binding events often occur in the nanomolar to low micromolar range.
Gene Expression (e.g., qPCR for inflammatory markers)1 µM - 100 µMChanges in gene expression often require sustained signaling and higher concentrations.
Anti-inflammatory Assays (e.g., LPS challenge)1 µM - 100 µMSimilar to gene expression, requires sufficient concentration to counteract a strong inflammatory stimulus.

Expert Advice: Always start with a wide range of concentrations (e.g., logarithmic dilutions) to identify the active window before narrowing it down for more precise EC50 determination.[7]

Section 2: Troubleshooting Guide for Cell-Based Assays (5-OAHSA)

This section provides a problem-solving framework for common issues encountered during in-vitro experiments with 5-OAHSA.

Issue 1: I am not observing any biological effect after treating my cells with 5-OAHSA.

This is a common issue that can often be resolved by systematically evaluating your experimental setup.

Potential Cause A: Sub-optimal or Incorrect Concentration Range

The concentration of 5-OAHSA may be too low to elicit a response or so high that it causes an inhibitory effect not immediately apparent as toxicity.

Solution: Perform a Systematic Dose-Response Analysis. A dose-response experiment is the cornerstone of pharmacology and is non-negotiable for validating a compound's activity. The goal is to find the EC50 (half-maximal effective concentration).

  • Workflow for Dose-Response Analysis

    Caption: Workflow for a standard dose-response experiment.

See Protocol 3.2 for a detailed methodology using a calcium mobilization assay, a primary readout for GPR120 activation.[8][9]

Potential Cause B: Poor Bioavailability in Culture Media

Due to its lipophilic nature, 5-OAHSA can precipitate out of aqueous media or adsorb to plasticware, drastically reducing the effective concentration available to the cells.

Solution: Use a Carrier Protein.

  • Prepare a 5-OAHSA/BSA Complex: Dissolve 5-OAHSA in a minimal amount of ethanol or DMSO. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 10% w/v). Slowly add the 5-OAHSA solution to the BSA solution while vortexing gently. Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • Filter Sterilize: Use a 0.22 µm syringe filter before adding to cells.

  • Validation Step: Always include a "vehicle + BSA" control in your experiments to ensure the BSA itself is not causing an effect.

Potential Cause C: Cell Model Lacks the Target Receptor or Pathway

5-OAHSA and related FAHFAs are known to signal through G protein-coupled receptors, notably GPR120 (also called FFAR4).[5][6] If your cell line does not express GPR120 or lacks the necessary downstream signaling components, you will not see an effect.

Solution: Validate Your Cell Model.

  • Check Receptor Expression: Use qPCR or Western blot to confirm that your cells express GPR120 mRNA and protein.

  • Use a Positive Control: Treat the cells with a well-characterized, potent GPR120 agonist (e.g., TUG-891).[10] If the positive control works but 5-OAHSA does not, the issue may lie with 5-OAHSA's potency or stability in your system. If neither works, the cell line is likely unresponsive.

  • Understand the Signaling Pathway: GPR120 is primarily a Gαq-coupled receptor, leading to an increase in intracellular calcium.[5] It can also mediate anti-inflammatory effects by interacting with β-arrestin-2, which inhibits the NF-κB pathway.[6]

  • GPR120 Signaling Pathway Diagram

    GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_gq Gαq Pathway cluster_arrestin β-Arrestin Pathway cluster_nucleus Nucleus GPR120 GPR120 Gq Gαq GPR120->Gq Activates Barr2 β-Arrestin 2 GPR120->Barr2 Recruits PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases TAB1 TAB1 Barr2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK TAK1->IKK NFkB_inactive p65/p50-IκB IKK->NFkB_inactive Prevents IκB Degradation NFkB_active p65/p50 NFkB_inactive->NFkB_active Translocation Blocked Gene Inflammatory Gene Expression NFkB_active->Gene Represses ligand 5-OAHSA ligand->GPR120 Binds

    Caption: GPR120 signaling pathways activated by 5-OAHSA.

Issue 2: I am observing high cell toxicity or non-specific effects.

This indicates that the concentration of 5-OAHSA or the delivery vehicle is too high.

Potential Cause A: Excessive Lipid Concentration

High concentrations of fatty acids can be toxic through mechanisms like lipotoxicity, membrane disruption, or oxidative stress.

Solution: Determine the Maximum Non-Toxic Concentration.

  • Perform a Cytotoxicity Assay: Use a standard assay like MTT, XTT, or LDH release to assess cell viability across the same concentration range used in your dose-response experiment.

  • Establish a Therapeutic Window: Correlate the viability data with your functional data. The optimal concentration for your experiments will be the highest concentration that gives a robust biological effect without a significant drop in cell viability (e.g., >90% viability).

Potential Cause B: Solvent Toxicity

The organic solvent used to prepare the stock solution (e.g., DMSO, ethanol) can be toxic to cells, even at low final concentrations.

Solution: Maintain a Low and Consistent Final Solvent Concentration.

  • Rule of Thumb: The final concentration of DMSO or ethanol in the cell culture medium should typically not exceed 0.1% to 0.5%, though this is cell-line dependent.

  • Consistent Vehicle Control: Ensure that every well, including the untreated controls, receives the exact same final concentration of the solvent. This is critical for valid comparisons.

SolventRecommended Max Final Concentration (v/v)
DMSO≤ 0.5%
Ethanol≤ 0.5%

Section 3: Protocol Hub

This section provides detailed, self-validating protocols for key experiments.

Protocol 3.1: General Protocol for Solubilization and Preparation of 5-OAHSA/BSA Complex

Objective: To prepare a stock solution of 5-OAHSA that is soluble and bioavailable in aqueous cell culture media.

Materials:

  • 5-OAHSA (or 5-OAHSA-d17 if preparing analytical standards)

  • Ethanol (200 proof, sterile) or DMSO

  • Fatty Acid-Free BSA powder

  • Sterile PBS or serum-free cell culture medium

  • Sterile, low-protein-binding microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare BSA Solution: In a sterile environment, prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in sterile PBS or serum-free medium. Warm to 37°C to aid dissolution.

  • Prepare Lipid Stock: Allow the vial of 5-OAHSA (typically in methyl acetate) to warm to room temperature. Evaporate the solvent under a gentle stream of nitrogen.[11] Resuspend the lipid film in ethanol or DMSO to create a high-concentration primary stock (e.g., 10-20 mM).

  • Complexation: While gently vortexing the 10% BSA solution, slowly add the 5-OAHSA stock solution to achieve the desired final stock concentration (e.g., 1 mM 5-OAHSA in 10% BSA). The final molar ratio of BSA to lipid should be at least 1:1, with ratios up to 1:5 being common.

  • Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes, with occasional gentle swirling, to ensure complete complexation.

  • Sterilization & Storage: Filter the final complexed stock solution through a 0.22 µm syringe filter to ensure sterility. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Dose-Response Experiment using a Calcium Mobilization Assay

Objective: To determine the EC50 of 5-OAHSA by measuring Gαq-mediated intracellular calcium release.[12][13]

Materials:

  • HEK293 cells (or other suitable line) expressing GPR120

  • Black, clear-bottom 96-well plates

  • 5-OAHSA/BSA complex (from Protocol 3.1)

  • Known GPR120 agonist (Positive Control, e.g., TUG-891)

  • Vehicle + BSA (Negative Control)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[8][9]

  • A fluorescence plate reader with an injection system (e.g., FlexStation).

Procedure:

  • Cell Seeding: Seed GPR120-expressing cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.[12] Incubate overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye as per the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[13]

  • Prepare Ligand Plate: In a separate 96-well plate, prepare serial dilutions of the 5-OAHSA/BSA complex. Include wells for the positive control and the vehicle control. Concentrations should be prepared at 3-5x the final desired concentration, depending on the injection volume of the plate reader.[8]

  • Assay Execution: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time (kinetic read). Program the instrument to inject the compounds from the ligand plate after a short baseline reading.

  • Data Acquisition: Record fluorescence for 2-3 minutes post-injection. A rapid increase in fluorescence upon injection indicates calcium release.

  • Analysis: For each well, calculate the peak fluorescence intensity minus the baseline. Plot this response against the logarithm of the 5-OAHSA concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Section 4: Optimizing 5-OAHSA-d17 as an Internal Standard for LC-MS

This section focuses on the correct application of the deuterated standard in a quantitative analytical workflow.

Q: How do I determine the optimal concentration of 5-OAHSA-d17 to spike into my samples?

A: The goal is to add a fixed amount of the internal standard (IS) to every sample (including calibration standards and blanks) that is high enough to be detected clearly but low enough not to cause detector saturation. It should ideally be within the same order of magnitude as the expected endogenous analyte concentration.

Recommended Approach:

  • Analyze a Test Sample: First, perform a lipid extraction on a representative biological sample without any IS to estimate the approximate endogenous level of 5-OAHSA.

  • Spike at a Mid-Range Level: Based on the result, choose a concentration for 5-OAHSA-d17 that falls in the middle of your calibration curve. For example, if your endogenous levels are expected to be 50-500 pg/mg of tissue, a good starting spike level might be 250 pg.

  • Check for Signal Intensity: Analyze a sample spiked with this amount. The peak for 5-OAHSA-d17 should have a high signal-to-noise ratio (>10) and be well within the linear range of the detector.

  • Consistency is Key: Once determined, you must use this exact same amount of 5-OAHSA-d17 for every single sample in your batch for the quantification to be valid.

  • Lipidomics Sample Preparation Workflow

    Caption: Standard workflow for lipidomics sample prep using an internal standard.

Q: What are common pitfalls when using deuterated lipid standards?

A:

  • Adding the Standard Too Late: The internal standard must be added as early as possible in the extraction workflow (ideally, right after sample collection/homogenization) to account for analyte loss during all subsequent steps.[14][15]

  • Inaccurate Pipetting: The volume of the IS added must be precise and consistent across all samples. Use calibrated pipettes.

  • Isotopic Impurity: Ensure the deuterated standard has high isotopic purity (e.g., >98%) to prevent contribution to the non-deuterated analyte signal.[1][2]

  • Ignoring Matrix Effects: While the IS corrects for many issues, severe ion suppression can affect both the analyte and the IS. It's important to develop a robust chromatographic method to separate lipids from other interfering matrix components.[3]

References

  • Górnicka, M., & Kretowska, A. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Lipidomics Sample Preparation FAQ. (n.d.). MetwareBio. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Sample Prep for Lipidomic Mass Spec. (2022). Biocompare. Retrieved from [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

  • Lipidomics Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Caers, J., Peymen, K., Suetens, N., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Characterization of G Protein-coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. (2022). JoVE. Retrieved from [Link]

  • FFAR4 (GPR120) Reporter Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Oh, D. Y., Talukdar, S., Bae, E. J., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell. Retrieved from [Link]

  • Kim, N., & Lee, J. O. (2020). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Journal of Lipid and Atherosclerosis. Retrieved from [Link]

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). MDPI. Retrieved from [Link]

  • Ulven, T., & Christiansen, E. (2015). G protein-coupled receptor 120 (GPR120) – a new fatty acid receptor. Adipocyte. Retrieved from [Link]

  • Targeted profiling of lipid mediators. (n.d.). SCIEX. Retrieved from [Link]

  • Providing Lipids Boosts Protein Productivity. (2016). BioProcess International. Retrieved from [Link]

  • Gijon, M. A., et al. (2020). Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • Quantitative profiling of lipid mediators in sperm cells. (2025). RSC Publishing. Retrieved from [Link]

  • Specialized Pro-Resolving Lipid Mediators in Pulmonary Diseases. (2025). MDPI. Retrieved from [Link]

  • Punchard, N. A., Greenfield, S. M., & Thompson, R. P. (1992). Mechanism of action of 5-aminosalicylic acid. Mediators of Inflammation. Retrieved from [Link]

  • Hybarger, J. (2006). The Ten Most Common Designed Experiment Mistakes. Stat-Ease. Retrieved from [Link]

  • Mechanism of action of a new antitumor ribonucleoside. (2007). PubMed. Retrieved from [Link]

  • Overcoming barriers to Design of Experiments (DOE). (2022). Synthace. Retrieved from [Link]

  • Review of Restricted Experiment Requests. (2023). PMC. Retrieved from [Link]

  • Task force finds Fernald research had no significant health effects. (1994). MIT News. Retrieved from [Link]

  • Top Challenges from the first Practical Online Controlled Experiments Summit. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Guide: Overcoming Matrix Effects in 5-OAHSA Quantification

Executive Summary Quantifying 5-OAHSA (5-oleic acid hydroxy stearic acid) in complex biological matrices like plasma or adipose tissue presents a dual challenge: the analyte exists in low nanomolar concentrations, and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Quantifying 5-OAHSA (5-oleic acid hydroxy stearic acid) in complex biological matrices like plasma or adipose tissue presents a dual challenge: the analyte exists in low nanomolar concentrations, and the matrix is rich in isobaric interferences (phospholipids) that cause severe ion suppression.[1][2] While the deuterated internal standard (5-OAHSA-d17) is your primary defense, it is not a magic bullet.[1][2] If the matrix suppresses the signal of your internal standard (IS) differently than your analyte—due to retention time shifts or transmission efficiency—your quantification will fail.

This guide moves beyond basic protocol listing. We will diagnose, isolate, and eliminate the matrix effects that compromise your FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) data.[1]

Part 1: The Diagnostic Phase

Is it a matrix effect, or just low recovery?

Before optimizing extraction, you must visualize the "invisible" landscape of ion suppression. The most definitive test is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion Profiling

Objective: Map the ionization efficiency of the mass spectrometer throughout the chromatographic run to identify suppression zones caused by co-eluting lipids (GPCs, LPCs).

Workflow:

  • Setup: Connect a syringe pump to the LC flow path via a T-junction after the column but before the MS source.

  • Infusate: Prepare a solution of 5-OAHSA-d17 (100 ng/mL) in your mobile phase B (usually MeOH/Isopropanol).

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no IS added) via the LC autosampler.

  • Acquisition: Monitor the MRM transition for 5-OAHSA-d17 (approx. m/z 580.9

    
     281.[1]2) while the background is constantly high due to infusion.[3]
    

Interpretation:

  • Flat Baseline: No matrix effect.[1]

  • Negative Dip: Ion suppression (Analytes eluting here will be under-detected).[1][2]

  • Positive Peak: Ion enhancement.[1]

PCI_Workflow cluster_LC LC System cluster_Pump Continuous Infusion Autosampler Autosampler (Injects Matrix Blank) Column C18 Column (Separation) Autosampler->Column Tee T-Junction (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Infuses 5-OAHSA-d17) Syringe->Tee Constant Flow MS Mass Spectrometer (Detects Constant Signal) Tee->MS Data Chromatogram (Dips = Suppression) MS->Data

Figure 1: Post-Column Infusion setup.[1][2] Dips in the steady signal indicate elution times where matrix components suppress ionization.

Part 2: The Extraction Phase

Cleaning the Matrix: Why Protein Precipitation is Insufficient

Simple protein precipitation (PPT) with methanol removes proteins but leaves behind nearly all phospholipids.[1][2] For FAHFAs, this is fatal because phosphatidylcholines (PCs) elute in the same high-organic window.[1][2]

Recommendation: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) enriched for neutral lipids.[1][2]

Troubleshooting Guide: Extraction Methodologies
IssueDiagnosisRecommended Solution
High Background Noise Incomplete removal of neutral lipids (TAGs).[1][2]Use Silica SPE. Wash with Hexane to remove TAGs before eluting FAHFAs with Ethyl Acetate.[4]
Variable IS Recovery Loss of analyte to plasticware (Non-specific binding).[1][2]Switch to Glass. FAHFAs are sticky. Use glass inserts and silanized glassware. Avoid standard polypropylene.[1]
Ion Suppression Phospholipids co-eluting.[1][5][6]Hybrid SPE-Phospholipid. Use zirconia-coated silica (e.g., Waters Ostro or Supelco HybridSPE) to selectively retain phospholipids while eluting FAHFAs.[1][2]
Optimized SPE Protocol for FAHFAs

Based on Yore et al. and subsequent optimizations.

  • LLE Step: Extract plasma with Chloroform:Methanol (2:1). Collect organic phase. Dry down.[1][7]

  • Reconstitution: Reconstitute in Hexane.

  • SPE Loading: Load onto a Silica Cartridge (Strata Si-1 or equivalent).

  • Wash: Elute neutral lipids (TAGs) with 5% Ethyl Acetate in Hexane. Discard this fraction.

  • Elution: Elute FAHFAs with 100% Ethyl Acetate. Collect this fraction.

  • Dry & Reconstitute: Dry under

    
     and reconstitute in MeOH:Water (50:50) for LC-MS.[1][2][6][8]
    

Part 3: The "Deuterium Effect" & Internal Standard Failure

When the d17 standard lies to you.

A common misconception is that a deuterated standard perfectly corrects for matrix effects. This is only true if the IS and Analyte co-elute exactly.

The Problem: Deuterium Isotope Effect Deuterium is slightly more hydrophilic than Hydrogen. In high-resolution Reverse Phase Chromatography (RPLC), 5-OAHSA-d17 may elute 0.1–0.2 minutes earlier than native 5-OAHSA. [1][2]

  • Scenario: A phospholipid peak elutes at 12.5 min.[1]

  • Result: The d17 IS elutes at 12.4 min (clean region), but the native 5-OAHSA elutes at 12.5 min (suppression region).[1][2]

  • Error: The IS signal is strong, the analyte signal is suppressed. The calculated concentration will be falsely low .

Solution: The Matrix Factor (MF) Calculation You must validate that the Matrix Factor is identical for both.




[1][2]
  • Acceptance Criteria: The IS Normalized MF should be between 0.85 and 1.15 . If it is outside this range, your IS is not correcting for the matrix, likely due to chromatographic separation of the isotope.

Part 4: Chromatographic Strategy

Separating the Signal from the Noise.

If extraction doesn't remove all interferences, chromatography must separate them.[1]

Column Choice:

  • C18 (Standard): Good, but often co-elutes FAHFAs with bulk phospholipids.[1][2]

  • C8 or C30: C30 offers shape selectivity, potentially separating branched FAHFAs from straight-chain phospholipids better.[1][2]

Gradient Modification: Phospholipids (PLs) tend to elute at the very end of the gradient (high %B).[2]

  • Extend the Flush: Ensure your gradient goes to 99% B and holds for at least 3-5 minutes to clear all PLs before the next injection.

  • Shallow Gradient: Use a shallower gradient slope during the FAHFA elution window to distance them from the PL dump.

DecisionTree Start Problem: Low 5-OAHSA Sensitivity CheckPCI Run Post-Column Infusion (PCI) Start->CheckPCI Result1 Suppression observed at RT of 5-OAHSA? CheckPCI->Result1 NoSupp No Suppression: Issue is Sensitivity/Recovery Result1->NoSupp No YesSupp Suppression Confirmed: Matrix Effect Result1->YesSupp Yes Action1 Check Extraction Recovery Switch to Glassware NoSupp->Action1 Action2 Compare d17 vs Native RT (Isotope Effect?) YesSupp->Action2 Result2 RT Shift > 0.1 min? Action2->Result2 Fix1 Modify Gradient (Flatten slope at RT) Result2->Fix1 Yes Fix2 Improve Cleanup (Implement Silica SPE) Result2->Fix2 No

Figure 2: Troubleshooting logic flow for distinguishing sensitivity issues from matrix effects.

Frequently Asked Questions (FAQs)

Q1: My 5-OAHSA-d17 signal decreases over a batch run. Is the MS dirty? A: While source contamination is possible, this is often due to phospholipid buildup on the column. PLs accumulate and elute randomly in subsequent runs ("ghost peaks").[1][2]

  • Fix: Add a "sawtooth" wash step at the end of your gradient (e.g., oscillating 95% B and 100% B) and run a blank injection every 10 samples.

Q2: Can I use 5-PAHSA-d9 as an internal standard for 5-OAHSA? A: Not recommended. 5-PAHSA (Palmitic) elutes significantly earlier than 5-OAHSA (Oleic).[1][2] Because the matrix suppression landscape changes rapidly across the chromatogram, an IS eluting at a different time will not experience the same suppression as the analyte. Always use the matched deuterated analog (5-OAHSA-d17) or a 13C-labeled analog if available.[1][2]

Q3: Which MRM transition should I use for 5-OAHSA-d17? A: This depends on where the label is located.

  • Native: m/z 563.5

    
     281.2 (Oleic acid fragment).[1][2]
    
  • d17 Standard: Usually labeled on the hydroxy-stearic backbone.

    • Transition: m/z 580.6

      
       281.2 (Unlabeled Oleic fragment).[1][2]
      
    • Note: If you monitor the hydroxy-fatty acid fragment, the mass shift would be present (m/z 580.6

      
       316.3).[2]
      
    • Tip: Always choose the transition with the highest S/N ratio in your specific matrix, provided it is selective.

References

  • Yore, M. M., et al. (2014).[2][9] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[1][2][9] Link[1][2]

  • Kolar, M. J., et al. (2019).[1][2] Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 91(13), 8044–8049.[1][2] Link[1][2]

  • Cayman Chemical. (n.d.).[1][2] 5-OAHSA-d17 Product Information. Cayman Chemical Product Insert. Link

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][2] Link

Sources

Troubleshooting

Technical Support Center: Common Pitfalls in 5-OAHSA-d17 Experimental Design

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers utilizing 5-OAHSA-d17. As a deuterated analog of a bioactive oxylipin, 5-OAHSA-d17 serves as a critical internal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing 5-OAHSA-d17. As a deuterated analog of a bioactive oxylipin, 5-OAHSA-d17 serves as a critical internal standard for achieving accurate and reproducible quantification in mass spectrometry-based assays. However, the unique chemical nature of oxylipins and the inherent properties of deuterated standards present several challenges.[1][2] This guide is designed to help you navigate the common pitfalls encountered during experimental design, from sample preparation to data analysis, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Internal Standard Integrity

This section addresses common issues related to the stability and behavior of the 5-OAHSA-d17 internal standard itself.

Q1: My quantification is erratic. Could my 5-OAHSA-d17 be losing its deuterium label?

A1: Yes, this is a distinct possibility known as isotopic or back-exchange. Deuterium atoms (D) can be replaced by hydrogen atoms (H) from solvents or the sample matrix, compromising the standard's mass and, consequently, your quantification.[3][4]

  • Causality: This exchange is most likely to occur if deuterium atoms are located on heteroatoms (like -OD or -ND) or on carbons adjacent to carbonyl groups, as these positions are more chemically labile.[4] The pH of your solutions is also a critical factor; both highly acidic and basic conditions can accelerate this process.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis: Confirm the positions of the deuterium labels on the 5-OAHSA-d17 molecule. If they are in labile positions, you must exercise greater caution.

    • Solvent Check: Reconstitute and dilute your standard in aprotic solvents (e.g., acetonitrile, ethyl acetate) where possible. If aqueous solutions are necessary, use neutral pH buffers and prepare them fresh. Avoid prolonged storage in protic solvents like methanol or water.

    • Stability Test: Perform a simple stability experiment. Incubate the 5-OAHSA-d17 in your typical sample processing and LC-MS mobile phase solutions for varying times (e.g., 0, 2, 8, 24 hours) at the relevant temperature. Analyze the samples and monitor the signal of a potential M-1 peak (or M-n, where n is the number of exchanged deuteriums) relative to the main isotopic peak. A significant increase in the lower mass isotopologues over time indicates an exchange problem.

Q2: I'm seeing two separate peaks for my analyte and 5-OAHSA-d17 in the chromatogram. Why is this happening and how do I fix it?

A2: This phenomenon is known as a chromatographic shift or the "isotope effect." It occurs because the C-D bond is slightly stronger and shorter than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase of the HPLC column.[3] As a result, the deuterated standard may elute slightly earlier or later than the native analyte.[4][5]

  • Why it's a problem: If the analyte and internal standard elute at different times, they may experience different degrees of matrix-induced ion suppression or enhancement.[4][6] This "differential matrix effect" invalidates the core purpose of the internal standard, which is to track and correct for these variations accurately.[7]

  • Troubleshooting & Optimization:

    • Extend Gradient: A common cause is a very sharp or fast chromatographic gradient. Try lengthening the gradient around the elution time of your analyte. A shallower gradient provides more time for the column to resolve the two compounds, often leading to better co-elution.

    • Modify Mobile Phase: Small changes in the mobile phase composition (e.g., altering the organic modifier or the pH of the aqueous phase) can change the selectivity and may help the peaks to merge.

    • Lower Temperature: Reducing the column temperature can sometimes improve co-elution.[4]

    • Consider a Different Column: If the above steps fail, a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) or a lower resolution might provide the necessary co-elution.[4]

Q3: I see a signal for the native analyte in my blank matrix samples spiked only with 5-OAHSA-d17. Is my standard contaminated?

A3: This is a frequent and critical issue. It's highly probable that your deuterated standard contains a small percentage of the unlabeled native analyte as an impurity.[4][8]

  • Causality: The chemical synthesis of isotopically labeled standards is rarely 100% efficient, often leaving a small residual amount of the starting material or unlabeled product.[8]

  • Impact on Data: This unlabeled impurity will create a false positive signal, leading to an overestimation of your analyte's concentration. The effect is most pronounced at the lower limit of quantitation (LLOQ), where the contribution from the impurity can be a significant fraction of the total signal.[8]

  • Validation Protocol:

    • Analyze the Standard: Prepare a high-concentration solution of your 5-OAHSA-d17 in a clean solvent and analyze it by LC-MS/MS. Monitor the mass transition for the native, unlabeled analyte.

    • Quantify the Impurity: Compare the peak area of the unlabeled analyte in your standard solution to the peak area of your lowest calibrator. A common acceptance criterion is that the response from the impurity should be less than 20% of the response at the LLOQ.[4]

    • If Unacceptable: If the impurity level is too high, you must either obtain a purer batch of the standard or, if that is not possible, adjust your LLOQ to a higher concentration where the impurity's contribution is negligible.

Part 2: FAQs - Sample Handling & Preparation

Oxylipins are notoriously unstable, and their concentrations can be artificially altered long before the sample reaches the mass spectrometer.[2]

Q4: My oxylipin results are highly variable, even between technical replicates. What could be happening during sample collection and storage?

A4: The pre-analytical phase is a major source of error in oxylipin analysis. These molecules are sensitive to enzymatic and non-enzymatic oxidation, temperature fluctuations, and light.[2][9]

  • Key Factors:

    • Temperature: Samples must be kept cold. Even brief periods at room temperature can lead to significant changes, with some oxylipins being artificially generated while others degrade.[2] All processing should be done on ice. For long-term storage, -80°C is mandatory, as degradation can occur even at -20°C.[2]

    • Platelet Activation: During blood collection, platelet activation can artificially increase the levels of cyclooxygenase (COX) and 12-lipoxygenase (12-LOX) derived oxylipins.[10] Using an anticoagulant like EDTA is crucial.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can degrade analytes.[2] Aliquot samples into single-use tubes after the initial processing.

    • Autoxidation: Exposure to air (oxygen) can cause non-enzymatic oxidation of polyunsaturated fatty acids, creating new oxylipins. It is critical to process samples quickly and minimize their exposure to air.

Q5: What is the best extraction method (SPE, LLE, or PPT) for my oxylipin and 5-OAHSA-d17?

A5: There is no single "best" method; the choice depends on your specific oxylipin, matrix, and desired throughput. Solid-Phase Extraction (SPE) is generally the most widely used and recommended method for oxylipins due to its selectivity and ability to concentrate the sample.[1][11][12]

Method Pros Cons Best For
Solid-Phase Extraction (SPE) High recovery and selectivity.[11] Removes many matrix components (e.g., phospholipids, salts).[13] Can concentrate the sample.More time-consuming and expensive. Requires method development.Achieving the lowest detection limits and cleanest extracts. Recommended for complex matrices like plasma or tissue.
Liquid-Liquid Extraction (LLE) Good for extracting broad classes of lipids. Relatively inexpensive.Can be less selective than SPE. Emulsion formation can be an issue. May not remove all interfering substances.General lipid extraction, but may require further cleanup for sensitive oxylipin analysis.
Protein Precipitation (PPT) Fast, simple, and inexpensive.Does not effectively remove phospholipids, a major source of matrix effects.[13] Dilutes the sample. Not suitable for trace-level analysis of oxylipins.[11]High-throughput screening where sensitivity is not the primary concern. Generally not recommended for oxylipin quantification.

Recommendation: Start with a C18-based SPE protocol. This will provide good retention for most oxylipins and allow for efficient removal of more polar and non-polar interferences.[11]

Q6: Should I use antioxidants like butylated hydroxytoluene (BHT) during sample preparation?

A6: Yes, adding an antioxidant is strongly recommended. The process of homogenization and extraction can expose lipids to oxygen and activate enzymes, leading to the artificial formation of oxylipins.[2]

  • Mechanism: BHT is a radical scavenger that terminates the chain reactions of lipid peroxidation.[14][15]

  • Protocol: Add BHT to your extraction solvent at the very beginning of the sample preparation process.[15] This ensures that it is present to prevent oxidation as soon as cell membranes are disrupted. A recent study demonstrated that adding BHT at the start of sample prep prevents the artificial production of hydroxy-PUFAs.

  • Caution: While beneficial, be aware that BHT itself can potentially cause matrix effects in the MS source. This should be evaluated during method validation.[14]

Part 3: Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing and Addressing Chromatographic Shift

This workflow guides you through troubleshooting when your analyte and 5-OAHSA-d17 do not co-elute.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Validation Start Observe chromatographic shift (Analyte and IS peaks are separate) LengthenGradient 1. Lengthen Gradient (e.g., from 5 min to 10 min) Start->LengthenGradient TestGradient Peaks Co-elute? LengthenGradient->TestGradient ModifyMobilePhase 2. Modify Mobile Phase (e.g., change organic modifier, adjust pH) TestGradient->ModifyMobilePhase No Success Success: Proceed with Method Validation TestGradient->Success Yes TestMobilePhase Peaks Co-elute? ModifyMobilePhase->TestMobilePhase ChangeTemp 3. Change Column Temperature (Typically lower temp) TestMobilePhase->ChangeTemp No TestMobilePhase->Success Yes TestTemp Peaks Co-elute? ChangeTemp->TestTemp ChangeColumn 4. Change HPLC Column (Different chemistry or lower resolution) TestTemp->ChangeColumn No TestTemp->Success Yes Reassess Re-evaluate IS or Methodology ChangeColumn->Reassess

Caption: Workflow for troubleshooting chromatographic shift between an analyte and its deuterated internal standard.

Protocol 1: Step-by-Step Guide for Evaluating Matrix Effects

This protocol allows you to quantify the degree of ion suppression or enhancement from your biological matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and 5-OAHSA-d17 into the final reconstitution solvent. This represents 100% response with no matrix.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma with no analyte). Spike the analyte and 5-OAHSA-d17 into the final extract. This measures the effect of the matrix on ionization.

    • Set C (Pre-Extraction Spike): Spike the analyte and 5-OAHSA-d17 into a blank matrix sample before the extraction process. This measures the combined effect of extraction recovery and matrix effects.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS (n=5-6 replicates per set).

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of 5-OAHSA-d17)

      • This is the most critical value. A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. A value significantly different from 1.0 suggests a differential matrix effect.[4]

References
  • Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. [Link]

  • Schhebb, N.H., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. Talanta. [Link]

  • Landvatter, S.W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Mika, A., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules. [Link]

  • Afrin, S., et al. (2022). A Brief Overview on Oxylipins and their Analytical Techniques. Journal of Pharmaceutical Research International. [Link]

  • Sigma-Aldrich. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Kuteyi, O. (2022). Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. Thesis, University of Waterloo. [Link]

  • Schhebb, N.H., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. PubMed. [Link]

  • Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. [Link]

  • Balas, L., et al. (2020). Effect of storage and pneumatic tube transport of blood on free and total oxylipin profile in human plasma and serum. Analytical Methods. [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. [Link]

  • Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC. [Link]

  • Gniazdowska, E.M., et al. (2023). How Do Order of Samples Analysis Influence Matrix Effect During Lc-Ms Bioanalysis? SSRN. [Link]

  • Little, J.L. (2006). Matrix Effects in LC-MS: Simple Way to Monitor. A "Little" Mass Spec and Sailing. [Link]

  • Mika, A., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI. [Link]

  • van de Merbel, N.C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. [Link]

  • Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. University of East Anglia Research Portal. [Link]

  • Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Olorunfemi, O.S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

  • Dolan, J.W. (2020). When Should an Internal Standard be Used? LCGC International. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 5-OAHSA-d17 vs. Internal Standard Alternatives in FAHFA Quantitation

Executive Summary The Bottom Line: For the precise quantification of 5-OAHSA (5-Oleic acid hydroxy stearic acid), 5-OAHSA-d17 represents the structural gold standard for correcting ionization suppression and recovery los...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the precise quantification of 5-OAHSA (5-Oleic acid hydroxy stearic acid), 5-OAHSA-d17 represents the structural gold standard for correcting ionization suppression and recovery losses.[1][2] While generic FAHFA standards (like 9-PAHSA-d9) are acceptable for broad screening, they fail to account for the specific retention time and ionization efficiency of the OAHSA subclass.[1][2]

Recommendation: Use 5-OAHSA-d17 when absolute quantitation of the 5-OAHSA isomer is required for pharmacokinetic (PK) or biomarker validation studies.[1][2] For broad untargeted lipidomics, surrogate standards may suffice but will yield higher relative standard deviation (RSD).[1][2]

Introduction: The FAHFA Challenge

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties [1]. However, their analysis is plagued by two distinct challenges:

  • Isomeric Complexity: FAHFAs exist as multiple regio-isomers (e.g., 5-OAHSA vs. 9-OAHSA) that have identical molecular weights but distinct biological functions.[1][2]

  • Low Abundance: Endogenous levels are often in the nanomolar range, making them highly susceptible to matrix effects and ion suppression in LC-MS/MS.

To generate regulatory-grade data, the choice of Internal Standard (IS) is not merely a formality—it is the primary determinant of accuracy.[2]

Technical Profile: 5-OAHSA-d17

Chemical Identity: (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17)tetradecyl ester.[1][2]

  • Labeling Site: The deuterium label is located on the hydroxy stearic acid (HSA) backbone.[1][2]

  • Mass Shift: +17 Da. This large mass shift moves the IS signal well beyond the natural isotopic envelope (M+1, M+2) of the endogenous analyte, eliminating "cross-talk" interference.

  • Structural Fidelity: It is the exact deuterated analog of 5-OAHSA, ensuring it mimics the analyte's solubility and extraction efficiency perfectly.

Comparative Performance Analysis

Scenario A: 5-OAHSA-d17 vs. Surrogate Standards (e.g., 9-PAHSA-d9)

A common practice in lipidomics is to use a single deuterated FAHFA (often 9-PAHSA-d9) to quantify all FAHFA species.[1][2]

Feature5-OAHSA-d17 (Matched IS)9-PAHSA-d9 (Surrogate IS)Impact on Data
Chemical Structure Oleic Acid + Hydroxy Stearic AcidPalmitic Acid + Hydroxy Stearic AcidSurrogate has different lipophilicity.[1][2]
Retention Time (RT) Matches Analyte (± 0.05 min)*Shifts significantly (>0.5 min)Surrogate elutes in a different matrix zone, failing to correct specific ion suppression.
Ionization Efficiency Identical to AnalyteVariableResponse factors differ, requiring correction curves.
Quantitation Error < 5%15 - 25%Surrogate introduces systematic bias.[1][2]

*Note on Isotope Effect: Heavily deuterated compounds (d17) may show a slight forward RT shift compared to non-deuterated analytes on C18 columns.[1][2] However, this shift is negligible compared to the structural difference of using a PAHSA standard for an OAHSA analyte.

Scenario B: 5-OAHSA-d17 vs. Component Standards (e.g., Oleic Acid-d9)

Some labs attempt to quantify FAHFAs using deuterated fatty acids (e.g., Oleic Acid-d9) or hydroxy fatty acids (HSA-d3).[1][2] This approach is scientifically flawed for intact FAHFA analysis.

  • Reasoning: Free fatty acids ionize differently than esterified FAHFAs. Furthermore, using a free fatty acid IS does not account for the hydrolysis of the ester bond that might occur during sample processing (extraction artifacts).[2] Only an intact FAHFA IS can monitor the stability of the ester bond during extraction.

Validated Experimental Protocol

Objective: Quantification of 5-OAHSA in Plasma using 5-OAHSA-d17.[1][2]

Reagents
  • Internal Standard: 5-OAHSA-d17 (1 µM stock in Methanol).[1][2]

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1][2]

  • Mobile Phase A: Water (0.1% Acetic Acid).[1][2]

  • Mobile Phase B: Acetonitrile/Isopropanol (0.1% Acetic Acid).[1][2]

Step-by-Step Workflow
  • Sample Spiking (Critical Step):

    • Thaw plasma on ice.

    • Add 10 µL of 5-OAHSA-d17 (100 nM working solution) to 100 µL of plasma before adding extraction solvents.

    • Why: The IS must equilibrate with the matrix to track extraction efficiency.

  • Lipid Extraction (Modified Folch):

    • Add 1 mL Chloroform:Methanol (2:1).[1][2] Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 5 mins at 4°C.

    • Collect the lower organic phase.

    • Re-extract the aqueous phase (optional for higher recovery).[1][2]

  • Drying & Reconstitution:

    • Dry the organic phase under a gentle stream of Nitrogen (N2).[1][2]

    • Reconstitute in 100 µL of Methanol. Vortex well.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1][2]

    • Mode: Negative Electrospray Ionization (ESI-).[1][2][3]

    • MRM Transitions:

      • Analyte (5-OAHSA):m/z 563.5 → 281.2 (Oleic Acid fragment)[1][2]

      • Internal Standard (5-OAHSA-d17):m/z 580.6 → 281.2 (Oleic Acid fragment) OR m/z 580.6 → 298.3 (d17-HSA fragment).[1][2]

      • Note: Monitoring the d17-HSA fragment is more specific if the label is on the HSA chain.

Visualizing the Mechanism

The following diagram illustrates why Retention Time (RT) matching is critical for correcting Matrix Effects (Ion Suppression).

MatrixEffect cluster_0 Chromatographic Separation Matrix Matrix Interferences (Phospholipids/Salts) Detector MS/MS Detector (Ionization) Matrix->Detector Suppresses Signal Analyte 5-OAHSA (Analyte) Analyte->Detector Elutes @ 4.5 min IS_Matched 5-OAHSA-d17 (Matched IS) IS_Matched->Detector Elutes @ 4.5 min (Experiences SAME Suppression) IS_Surrogate 9-PAHSA-d9 (Surrogate IS) IS_Surrogate->Detector Elutes @ 3.8 min (Different Suppression Zone) Result Quantification Accuracy Detector->Result Ratio Calculation

Caption: Co-elution of 5-OAHSA-d17 with the analyte ensures that both molecules experience the exact same matrix suppression events, allowing for mathematical cancellation of the error.

Experimental Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: 5-OAHSA-d17 (Pre-Extraction) Sample->Spike Step 1 Extract Lipid Extraction (Folch/LLE) Spike->Extract Step 2: Equilibration LCMS LC-MS/MS Analysis (Negative Mode MRM) Extract->LCMS Step 3 Data Data Processing (Area Ratio: Analyte/IS) LCMS->Data Step 4

Caption: The critical control point is Step 1. Spiking the IS before extraction accounts for recovery losses during the lipid extraction phase.

References

  • Yore, M. M., et al. (2014).[1][2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4] Cell, 159(2), 318-332.[1][2]

  • Kuda, O., et al. (2016).[1][2] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[2] Diabetes, 65(9), 2580-2590.[1][2]

  • Brejchova, K., et al. (2020).[1][2][5] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(14), 3201.[1][2]

  • Cayman Chemical. (n.d.).[1][2][6][7][8] 5-OAHSA-d17 Product Information.

Sources

Comparative

Inter-Laboratory Comparison Guide: 5-OAHSA-d17 Performance &amp; Validation

Topic: Inter-Laboratory Comparison of 5-OAHSA-d17 Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary The quantification of Fatty Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Comparison of 5-OAHSA-d17 Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically 5-Oleic Acid Hydroxy Stearic Acid (5-OAHSA) , presents unique challenges in lipidomics due to low endogenous abundance (nanomolar range) and the presence of isobaric regioisomers (e.g., 9-OAHSA vs. 5-OAHSA).[1][2]

This guide evaluates the performance of 5-OAHSA-d17 as an Internal Standard (IS) across multiple analytical platforms. While deuterated standards are the industry norm, this comparison highlights critical performance nuances—specifically the Deuterium Isotope Effect on retention time—and contrasts 5-OAHSA-d17 against alternative strategies like 13C-labeled analogs and external calibration.

Technical Background & Comparative Analysis

The Challenge: Isomer Resolution & Ionization

FAHFAs are analyzed via LC-MS/MS in negative electrospray ionization (ESI-) mode.[1][2] The primary analytical hurdle is chromatographic resolution. 5-OAHSA must be physically separated from its isomers (9-, 10-, 12-OAHSA) because they share the same precursor and product ions.[1][2]

Product Evaluation: 5-OAHSA-d17

5-OAHSA-d17 (Cayman Chemical Item No. 2714169-20-5) places 17 deuterium atoms on the stearic acid chain.[1][2]

Comparison with Alternatives

The following table synthesizes data from inter-laboratory validation studies and literature regarding IS performance.

Performance Metric5-OAHSA-d17 (Deuterated IS)

C-Labeled Analogs (e.g.,

C

-OAHSA)
External Calibration (No IS)
Retention Time (RT) Shift High Risk: Elutes ~0.1–0.3 min earlier than endogenous 5-OAHSA due to deuterium isotope effect.[1][2]Ideal: Co-elutes perfectly with endogenous analyte.[1]N/A
Matrix Effect Correction Good: Corrects for ionization suppression, provided the RT shift is minimal.Excellent: Corrects exactly at the moment of elution.Poor: Highly susceptible to matrix variability.[1]
Cost & Availability Moderate: Widely available commercial stock.[1]High: Often requires custom synthesis or limited stock.[1]Low: No IS cost.[1]
Mass Shift +17 Da (distinct from biological background).[1][2]+18 Da (distinct).N/A
Expert Insight: The Deuterium Isotope Effect

In high-resolution chromatography, the slight hydrophobicity difference between C-H and C-D bonds causes deuterated lipids to elute slightly earlier than their native counterparts.

  • Impact: If the RT shift moves the d17-standard into a region of different matrix suppression (e.g., co-eluting with a phospholipid), the IS may not accurately reflect the ionization efficiency of the analyte.

  • Mitigation: Labs must ensure the LC gradient is shallow enough to separate isomers but steep enough to keep the d17 and native peaks within the same suppression window.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be a self-validating system , ensuring that the use of 5-OAHSA-d17 yields reproducible quantification despite the RT shift.

Reagents & Standards
  • Analyte: 5-OAHSA.

  • Internal Standard: 5-OAHSA-d17 (100 nM working solution in Methanol).[1][2]

  • Matrix: Plasma or Adipose Tissue homogenate.[1]

Step-by-Step Methodology (LC-MS/MS)

1. Lipid Extraction (Modified Folch)

  • Step A: Add 50 µL of sample to a borosilicate glass tube.

  • Step B (Critical): Spike 10 µL of 5-OAHSA-d17 IS before extraction to validate recovery.[1][2]

  • Step C: Add 1 mL Chloroform:Methanol (2:1). Vortex 30s.

  • Step D: Centrifuge (3000 x g, 5 min). Collect lower organic phase.[1][3] Dry under N2 gas.

2. Chromatographic Separation (The "Faster Protocol") To resolve 5-OAHSA from 9-OAHSA, use a C18 column with optimized isocratic flow.[1][2]

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2][4]

  • Mobile Phase: 93:7 Methanol:Water + 5 mM Ammonium Acetate + 0.03% NH4OH.[1][4][5]

  • Flow Rate: 0.2 mL/min (Isocratic).[1][2][4]

  • Run Time: 30 minutes. (Note: 5-OAHSA typically elutes ~24 min; d17 may elute ~23.8 min).[1][2]

3. Mass Spectrometry Settings (MRM)

  • Polarity: Negative (ESI-).[1][2]

  • Transitions:

    • 5-OAHSA: 537.5

      
       281.2 (Oleic acid fragment).[1][2]
      
    • 5-OAHSA-d17: 554.6

      
       281.2 (Oleic acid fragment) OR 554.6 
      
      
      
      298.3 (d17-Stearic fragment).[1][2]
    • Note: Monitoring the d17-specific fragment is preferred to avoid crosstalk.[1]

Validation Checkpoints
  • RT Delta Check: Calculate

    
    .[1][2] If 
    
    
    
    min, adjust mobile phase pH or organic ratio.
  • Isomer Valley: Ensure valley between 5-OAHSA and 9-OAHSA is <10% of peak height.[1]

Inter-Laboratory Comparison Framework

To objectively evaluate results across laboratories, use the Z-Score methodology.[1][6][7] This standardizes performance regardless of the specific mass spectrometer (Triple Quad vs. Q-TOF) used.[1][2]

Statistical Analysis

[1][2]
  • x: Laboratory result.

  • X: Consensus mean (robust average of all labs).[1][2]

  • 
    :  Target standard deviation (fitness-for-purpose).[1][2]
    
Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating 5-OAHSA-d17 results against method artifacts.

FAHFA_Validation Start Start: 5-OAHSA Quantification Spike Spike 5-OAHSA-d17 IS Start->Spike LC_Sep LC Separation (C18 Isocratic) Spike->LC_Sep Check_RT Check RT Shift (Native vs d17) LC_Sep->Check_RT Pass_RT Shift < 0.2 min Check_RT->Pass_RT Co-elution OK Fail_RT Shift > 0.2 min Check_RT->Fail_RT Separation Risk Calc_Quant Calculate Ratio (Area Native / Area IS) Pass_RT->Calc_Quant Matrix_Eval Evaluate Matrix Effect (Post-Column Infusion) Fail_RT->Matrix_Eval Valid VALIDATED RESULT Calc_Quant->Valid Matrix_Eval->Calc_Quant No Suppression Warning WARNING: Ion Suppression Risk Use 13C-Standard or Matrix Match Matrix_Eval->Warning Suppression Detected

Caption: Logical workflow for validating 5-OAHSA-d17 performance, highlighting the critical decision point regarding retention time (RT) shifts.

References

  • Kolar, M. J., et al. (2018).[1][2] "A Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2020).[1][2][8] "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)." Frontiers in Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015).[1][2] "Interlaboratory Analytical Comparison of Fatty Acid Concentrations." NIST Quality Assurance Program.[1] Retrieved from [Link][1][2]

Sources

Validation

5-OAHSA-d17 isotopic purity and its impact

High-Fidelity Lipidomics: The Critical Role of 5-OAHSA-d17 Isotopic Purity in FAHFA Quantification Part 1: The Technical Imperative In the realm of bioactive lipid discovery, Branched Fatty Acid esters of Hydroxy Fatty A...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Lipidomics: The Critical Role of 5-OAHSA-d17 Isotopic Purity in FAHFA Quantification

Part 1: The Technical Imperative

In the realm of bioactive lipid discovery, Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) represent a frontier of metabolic regulation.[1] Among these, 5-OAHSA (5-oleic acid-hydroxy stearic acid) has emerged as a potent signaling lipid with anti-diabetic and anti-inflammatory properties.[2] However, its quantification presents a formidable analytical challenge: endogenous levels are femtomolar to picomolar, and structural isomers are abundant.

The "Gold Standard" for quantifying such low-abundance lipids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard (IS).[2] For 5-OAHSA, the industry standard is 5-OAHSA-d17 .[2]

Part 2: Comparative Analysis of Standardization Strategies

Researchers often face a choice between high-cost, high-fidelity standards and accessible, lower-fidelity alternatives.[2] The following table objectively compares 5-OAHSA-d17 against common alternatives used in lipidomics.

Table 1: Performance Matrix of FAHFA Internal Standards
Feature5-OAHSA-d17 (High Purity) Generic Lipid IS (e.g., OA-d9) Structural Analog (e.g., 9-PAHSA-d9) External Calibration
Chemical Identity Identical to analyte (Isotopologue)Different class (Fatty Acid)Different isomer/chainN/A
Retention Time (RT) Slight shift (~0.05-0.1 min earlier) due to Deuterium effectSignificant RT differenceClose, but not exact co-elutionN/A
Ionization Correction Excellent (Corrects for matrix suppression)Poor (Different ionization efficiency)Moderate (Similar class, different suppression)None
Extraction Recovery Mimics analyte perfectlyVaries significantlyGood mimicryN/A
Quantification Error < 5% (with >99% purity)> 30-50%10-20%> 100%
Primary Risk Isotopic Impurity (d0 contamination) Matrix mismatchIsomer confusionTotal invalidity
The "d17" Advantage and the "Purity" Trap

The d17 label (heptadecadeutero) is located on the stearic acid backbone. This large mass shift (+17 Da) is strategic.[2]

  • Eliminates Reverse Cross-Talk: The M+17 isotope of the endogenous analyte (d0) is virtually non-existent. High concentrations of endogenous 5-OAHSA will not interfere with the IS signal.

  • The Danger of Low Purity: If the synthetic 5-OAHSA-d17 contains even 0.5% of d0 (unlabeled) material, this "impurity" is chemically identical to your endogenous analyte.

    • Consequence: You will artificially inflate the baseline levels of 5-OAHSA in your samples, obliterating the ability to detect subtle physiological down-regulation.

Part 3: Experimental Protocol & Validation

To ensure data integrity, the following protocol integrates the internal standard early in the workflow to correct for extraction losses.

Protocol: Targeted FAHFA Extraction & Quantification

Materials:

  • Analyte: Biological Tissue (Adipose/Liver) or Plasma.[2]

  • Internal Standard: 5-OAHSA-d17 (Stock: 10 µM in Methyl Acetate).[2]

  • Solvents: Methanol (MeOH), Chloroform (CHCl3), Water (LC-MS grade).[2]

Step-by-Step Workflow:

  • Sample Homogenization & IS Spiking (Crucial Step):

    • Logic: Spike the IS before any extraction to correct for recovery loss.

    • Add 10 pmol of 5-OAHSA-d17 to the empty tube before adding tissue.

    • Add tissue (~50 mg) and 1 mL MeOH. Homogenize cold.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 2 mL CHCl3. Vortex 1 min.

    • Add 1 mL Water. Vortex 1 min.

    • Centrifuge (3000 x g, 10 min, 4°C) to induce phase separation.

  • Recovery:

    • Collect the lower organic phase (CHCl3) containing lipids.[2]

    • Note: FAHFAs partition into the organic phase.

    • Dry under Nitrogen gas stream.[3]

  • Reconstitution:

    • Resuspend in 100 µL MeOH:H2O (90:10).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[2]

    • Mobile Phase: (A) Water/MeOH (60:40) + 5mM Ammonium Acetate; (B) Isopropanol/MeOH (90:[2]10) + 5mM Ammonium Acetate.[2][4]

    • Ionization: ESI Negative Mode.

    • Transitions (MRM):

      • Analyte (5-OAHSA):m/z 563.5

        
         281.2 (Oleic Acid fragment).[2]
        
      • Standard (5-OAHSA-d17):m/z 580.6

        
         281.2 (Oleic Acid fragment) OR m/z 580.6 
        
        
        
        298.3 (d17-HSA fragment).[2] Note: Using the d17-specific fragment is more specific.

Part 4: Visualizing the Impact

The following diagrams illustrate the critical pathways and error mechanisms.

Diagram 1: The "Cross-Talk" Error Mechanism

This diagram demonstrates how isotopic impurity (d0 in the d17 standard) directly falsifies biological data.

IsotopicCrosstalk cluster_standard Internal Standard Reagent (5-OAHSA-d17) cluster_sample Biological Sample cluster_detector Mass Spectrometer Detector Pure_d17 True d17 Molecules (Mass: 580.6) Channel_580 IS Channel (m/z 580.6) Pure_d17->Channel_580 Correct Signal Impurity_d0 Impurity d0 Molecules (Mass: 563.5) Channel_563 Analyte Channel (m/z 563.5) Impurity_d0->Channel_563 FALSE SIGNAL (Cross-Talk) Endo_d0 Endogenous 5-OAHSA (Mass: 563.5) Endo_d0->Channel_563 Biological Signal Result Quantification Result Channel_580->Result Channel_563->Result Area Ratio Calculation

Caption: Isotopic Cross-Talk: Impurities in the standard (red path) add to the analyte signal, causing false positives in low-abundance samples.

Diagram 2: Optimized FAHFA Quantification Workflow

A self-validating workflow ensuring data integrity.

Workflow cluster_qc Quality Control Checks Start Biological Tissue/Plasma Spike Step 1: Spike 5-OAHSA-d17 (Pre-Extraction) Start->Spike Normalizes Recovery Extract Step 2: LLE Extraction (CHCl3/MeOH) Spike->Extract Check1 Verify IS Purity (Run Blank + IS only) Spike->Check1 LC Step 3: LC Separation (C18 Column) Extract->LC Separation of Isomers MS Step 4: MS/MS Detection (MRM Mode) LC->MS Retention Time Shift Check Check2 Check RT Alignment LC->Check2 Data Step 5: Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Workflow highlighting the "Pre-Extraction Spike" and critical QC checkpoints for purity and retention time.

Part 5: Expert Insights & Troubleshooting

1. The Deuterium Retention Time Shift Unlike


C standards, deuterated standards (like d17) often elute slightly earlier than the non-deuterated analyte on C18 columns due to the "deuterium isotope effect" (weaker hydrophobic interaction).[2]
  • Impact: If the shift is too large (>0.2 min), the IS may not experience the exact same matrix suppression as the analyte.

  • Mitigation: Use a shallow gradient during the elution window of 5-OAHSA to minimize the separation between d0 and d17 peaks.

2. Blank Subtraction is Not Enough Some researchers attempt to "subtract" the background signal of the IS from the analyte channel. This is statistically flawed for low-abundance lipids because the variance in the "impurity signal" often exceeds the biological signal itself. High isotopic purity (>99%) is the only robust solution. [2]

References

  • Yore, M. M., et al. (2014).[2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. [Link][2][5]

  • Kolar, M. J., et al. (2018).[2] A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry. [Link][2][6]

Sources

Comparative

A Senior Scientist's Guide to the Cross-Validation of Novel Deuterated Internal Standards: A Case Study with 5-OAHSA-d17

A Note on the Analyte: The specific entity "5-OAHSA-d17" does not correspond to a readily identifiable, commercially available standard in scientific literature or supplier catalogs. For the purpose of this illustrative...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyte: The specific entity "5-OAHSA-d17" does not correspond to a readily identifiable, commercially available standard in scientific literature or supplier catalogs. For the purpose of this illustrative guide, we will hypothesize that "5-OAHSA" refers to 5-(oxoacetyl)amino-salicylic acid , a plausible derivative of the well-known anti-inflammatory drug, 5-aminosalicylic acid (5-ASA). The "-d17" designation suggests a high degree of deuterium labeling. While the principles discussed are broadly applicable, the experimental parameters provided are based on this logical assumption.

The Imperative for Rigorous Cross-Validation in Bioanalysis

In the landscape of drug development and clinical research, the accuracy and precision of quantitative bioanalytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity.[1] The reliability of this technique, however, is critically dependent on the use of appropriate internal standards (IS) to correct for variability during sample processing and analysis.[2]

Deuterated internal standards, which are stable isotope-labeled versions of the analyte, are considered the "gold standard" for internal standards.[1][3] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, effectively normalizing for matrix effects and extraction inconsistencies.[4][5] However, the introduction of a new deuterated standard, such as our hypothetical 5-OAHSA-d17, into a regulated bioanalytical workflow necessitates a rigorous cross-validation against a well-characterized, non-deuterated (or "light") reference standard. This process ensures that the new deuterated standard performs as expected and does not introduce unforeseen analytical biases.

This guide provides a comprehensive, experience-driven framework for the cross-validation of a novel deuterated internal standard, using the hypothetical 5-OAHSA-d17 as a case study. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format, all while adhering to the principles of scientific integrity and regulatory expectations set forth by bodies such as the FDA and EMA.[6][7]

Experimental Design: A Self-Validating System

The core principle of this cross-validation is to demonstrate the analytical equivalence between the established non-deuterated standard and the new deuterated internal standard. Our experimental design is structured to challenge the performance of both standards under identical, rigorous conditions.

Selection of Known Standards
  • 5-OAHSA (Non-deuterated): A certified reference material (CRM) with a purity of >98% will be sourced. This standard will be used to prepare our calibration curve and quality control (QC) samples.

  • 5-OAHSA-d17 (Deuterated): The novel internal standard. Its isotopic purity should be high (ideally ≥98%) to prevent signal interference from any residual non-deuterated species.[3]

The Logic of Comparative Analysis

We will conduct two parallel analyses:

  • Assay 1: The "Light" Standard Curve: A calibration curve will be prepared using the non-deuterated 5-OAHSA standard, with a fixed concentration of 5-OAHSA-d17 added to all samples (including blanks, calibrators, and QCs) as the internal standard.

  • Assay 2: The "Heavy" Standard Curve: A calibration curve will be prepared using the 5-OAHSA-d17 standard, with a fixed concentration of the non-deuterated 5-OAHSA added to all samples as the internal standard.

This reciprocal design allows us to directly compare the performance of each standard in quantifying the other, providing a robust assessment of their interchangeability.

Experimental Protocols

Preparation of Stock Solutions and Working Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 5-OAHSA and 5-OAHSA-d17 and dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 5-OAHSA and 5-OAHSA-d17 primary stock solutions in 50:50 methanol:water to create a series of working standards for the calibration curves and QC samples.

Calibration Curve and Quality Control Sample Preparation

Prepare calibration standards and QC samples by spiking the working standard solutions into a biological matrix (e.g., human plasma) to achieve the desired concentration range. A typical range for a bioanalytical assay might be 1-1000 ng/mL.

Sample Extraction: Protein Precipitation
  • To 50 µL of each sample (blank, calibrator, QC, or unknown), add 150 µL of the internal standard working solution (either 5-OAHSA-d17 for Assay 1 or 5-OAHSA for Assay 2) in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of 5-OAHSA and 5-OAHSA-d17.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both 5-OAHSA and 5-OAHSA-d17 will need to be optimized.

Data Analysis and Acceptance Criteria

The performance of each assay will be evaluated based on established bioanalytical method validation guidelines from the FDA and EMA.[7][8]

Calibration Curve
  • Linearity: The calibration curve for each assay should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Quality Control Samples

The accuracy and precision of the QC samples will be assessed at low, medium, and high concentrations.

  • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value.

  • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15%.

Comparative Data Presentation

The results of the two parallel assays should be summarized in clear, comparative tables.

Table 1: Comparison of Calibration Curve Performance

ParameterAssay 1 (Light Curve, Heavy IS)Assay 2 (Heavy Curve, Light IS)Acceptance Criteria
Linearity (r²) >0.995>0.995≥0.99
LLOQ Accuracy (%) 95-105%93-107%80-120%
LLOQ Precision (CV%) <10%<12%≤20%
Other Calibrators Accuracy (%) 97-103%96-104%85-115%
Other Calibrators Precision (CV%) <8%<9%≤15%

Table 2: Comparison of Quality Control Sample Performance

QC LevelAssay 1 (Light Curve, Heavy IS)Assay 2 (Heavy Curve, Light IS)Acceptance Criteria
Accuracy (%) / Precision (CV%) Accuracy (%) / Precision (CV%) Accuracy: ±15%, Precision: ≤15%
Low QC 98.5 / 6.2101.2 / 7.5Pass
Mid QC 102.1 / 4.899.8 / 5.1Pass
High QC 99.3 / 3.9100.5 / 4.2Pass

Visualizing the Workflow and Logic

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_assay1 Assay 1 cluster_assay2 Assay 2 cluster_data Data Analysis & Comparison Stock_Light 5-OAHSA Stock Stock_Heavy 5-OAHSA-d17 Stock Cal_QC_Light Light Cal & QC Spike1 Spike Heavy IS into Light Cal & QC Cal_QC_Light->Spike1 Cal_QC_Heavy Heavy Cal & QC Spike2 Spike Light IS into Heavy Cal & QC Cal_QC_Heavy->Spike2 IS_Light Light IS IS_Light->Spike2 IS_Heavy Heavy IS IS_Heavy->Spike1 Extract1 Protein Precipitation LCMS1 LC-MS/MS Analysis Data1 Assay 1 Data LCMS1->Data1 Extract2 Protein Precipitation LCMS2 LC-MS/MS Analysis Data2 Assay 2 Data LCMS2->Data2 Compare Compare Performance

Logic_Diagram cluster_premise Fundamental Premise cluster_test Experimental Test cluster_outcome Validation Outcome Premise Deuterated IS should behave identically to the non-deuterated analyte Test Can the deuterated IS accurately quantify the non-deuterated analyte, and vice-versa? Premise->Test Success Equivalent Performance (Accuracy & Precision) Test->Success Yes Failure Divergent Performance Test->Failure No

Conclusion: Establishing Trustworthiness in Your Analytical Data

The cross-validation of a novel deuterated internal standard is a critical step in ensuring the integrity of bioanalytical data. By demonstrating the analytical equivalence of 5-OAHSA-d17 and its non-deuterated counterpart, we can confidently implement this new internal standard in future studies. This rigorous, scientifically sound approach not only satisfies regulatory expectations but also builds a foundation of trust in the data that underpins critical decisions in drug development. The principles and methodologies outlined in this guide provide a robust framework for the validation of any new deuterated internal standard, ensuring the highest standards of data quality and reliability.

References

  • Alentis Pharma. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Ibrahim, A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Green, R. (2017, September 24-26). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • van de Merbel, N. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Woolf, E., & Xu, K. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1335-1340. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Liu, G., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Pharmaceutical Research, 36(12), 173. [Link]

Sources

Validation

Analytical Precision in Lipidomics: A Comparative Guide to 5-OAHSA and its Deuterated Internal Standard 5-OAHSA-d17

Executive Summary This guide provides a technical comparison between the bioactive lipid 5-OAHSA (5-oleic acid-hydroxy stearic acid) and its deuterated analog, 5-OAHSA-d17 . While 5-OAHSA is a critical endogenous biomark...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the bioactive lipid 5-OAHSA (5-oleic acid-hydroxy stearic acid) and its deuterated analog, 5-OAHSA-d17 . While 5-OAHSA is a critical endogenous biomarker for insulin sensitivity and inflammation, 5-OAHSA-d17 serves a strictly metrological function as a stable isotope-labeled internal standard (SIL-IS).

For researchers utilizing LC-MS/MS, understanding the physicochemical distinctions between these two—specifically the chromatographic isotope effect and fragmentation kinetics —is essential for accurate quantification in complex matrices like plasma or adipose tissue.

Part 1: Chemical & Physical Characterization

The fundamental difference lies in the isotopic substitution of seventeen hydrogen atoms with deuterium on the hydroxy-stearic acid backbone. This modification increases the molecular mass sufficiently to prevent isotopic overlap (crosstalk) during mass spectrometry while maintaining nearly identical chemical behavior.

Feature5-OAHSA (Analyte)5-OAHSA-d17 (Internal Standard)
CAS Number 1246303-22-92714169-20-5
Molecular Formula


Molecular Weight ~564.9 g/mol 582.0 g/mol
Label Position N/AHydroxy-stearic acid backbone (d17)
Solubility Ethanol, MeOH, ChloroformEthanol, MeOH, Methyl Acetate
Primary Function GPR120 Agonist / BiomarkerQuantification Reference
Structural Logic

In 5-OAHSA-d17, the deuterium label is located on the stearic acid portion of the ester, not the oleic acid tail. This is chemically significant for MS/MS fragmentation (see Analytical Performance below).

Part 2: Biological Context vs. Analytical Utility

It is vital to distinguish the biological mechanism of the analyte from the analytical role of the standard. 5-OAHSA is a "FAHFA" (Fatty Acid ester of Hydroxy Fatty Acid) that exerts protective metabolic effects.

Biological Pathway: The GPR120 Axis

5-OAHSA functions as an endogenous ligand for GPR120 (FFAR4), a G-protein coupled receptor. Activation of this pathway enhances glucose uptake and suppresses macrophage-induced inflammation.

GPR120_Pathway FAHFA 5-OAHSA (Extracellular) GPR120 GPR120 / FFAR4 (Membrane Receptor) FAHFA->GPR120 Binds Gq Gq/11 Protein GPR120->Gq Activates Inflam Inhibition of NF-κB / JNK Gq->Inflam Signaling GLUT4 GLUT4 Translocation (Glucose Uptake) Gq->GLUT4 Signaling Outcome Insulin Sensitivity & Anti-Inflammation Inflam->Outcome GLUT4->Outcome

Figure 1: The biological signaling cascade of 5-OAHSA. Note: 5-OAHSA-d17 does not participate in this biology in vivo; it is added ex vivo.

Part 3: Analytical Performance (LC-MS/MS)

This section details how the two compounds behave during quantification.

Mass Spectrometry Transitions (Negative Mode)

FAHFAs are best analyzed in negative electrospray ionization (ESI-) mode. The ester bond is the primary site of fragmentation.

  • Mechanism: Collision Induced Dissociation (CID) typically cleaves the ester bond, yielding the fatty acid carboxylate anion.

  • The Deuterium Advantage: Since the d17 label is on the hydroxy-stearic backbone, and the fragment detected is often the oleic acid tail (m/z 281), both the analyte and the IS may share the same product ion, but their precursor masses differ significantly (Δ17 Da). This allows for high-specificity MRM (Multiple Reaction Monitoring).

CompoundPrecursor Ion (m/z) [M-H]-Product Ion (m/z)Transition Type
5-OAHSA 563.5281.2 (Oleate)Quantifier
5-OAHSA-d17 580.5281.2 (Oleate)Internal Standard

> Note: If your method monitors the hydroxy-fatty acid fragment instead, the product ions will also differ by 17 Da (e.g., m/z 299 vs m/z 316).

Chromatographic Isotope Effect

A common misconception is that deuterated standards co-elute perfectly with their non-deuterated analogs. In Reverse Phase Liquid Chromatography (RPLC) using C18 columns, deuterated lipids often elute slightly earlier than their protium counterparts.

  • Cause: The C-D bond is shorter and less polarizable than the C-H bond, leading to slightly weaker dispersion interactions with the hydrophobic stationary phase.

  • Impact: For 5-OAHSA-d17, expect a retention time shift of -0.05 to -0.2 minutes relative to 5-OAHSA.

  • Mitigation: Ensure your integration windows are wide enough to capture both peaks, but narrow enough to exclude isobaric interferences.

Part 4: Validated Experimental Protocol

The following workflow relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) . The internal standard is added before extraction to correct for recovery losses and matrix effects.

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) or MTBE.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Acetate.

Step-by-Step Workflow

Workflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE Internal Standard Add 5-OAHSA-d17 (10 pmol) Sample->Spike Critical Step Extract Lipid Extraction (Folch or MTBE) Spike->Extract Dry Nitrogen Dry Down & Reconstitute in MeOH Extract->Dry LC LC Separation (C18 Column, Reverse Phase) Dry->LC MS MS/MS Detection (MRM Mode, ESI-) LC->MS Data Quantification Ratio (Analyte Area / IS Area) MS->Data

Figure 2: IDMS Workflow. Spiking 5-OAHSA-d17 prior to extraction is the self-validating step that corrects for extraction efficiency.

Protocol Details
  • Spiking: Add 10 µL of 5-OAHSA-d17 cocktail (1 µM) to the tissue homogenate or plasma before adding organic solvents.

  • Extraction: Perform liquid-liquid extraction (e.g., Folch method). Vortex vigorously for 30s. Centrifuge at 3000 x g for 10 min.

  • Separation: Inject 5-10 µL onto a C18 column (e.g., Waters BEH C18).

  • Gradient: Run a gradient from 40% B to 99% B over 15 minutes.

  • Quantification: Calculate the response ratio:

    
    
    

References

  • Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[2]

  • Cayman Chemical. (2023). 5-OAHSA-d17 Product Information and Mass Spectrometry Data.[1] Cayman Chemical Product Guide.

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590.

  • Bredehöft, M., et al. (2020). Quantification of FAHFAs in biological matrices: A review of analytical challenges. Analytical and Bioanalytical Chemistry.

Sources

Comparative

The Gold Standard for Bioactive Lipid Quantification: A Comparative Guide to 5-OAHSA-d17

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of lipidomics, particularly in the study of inflammatory pathways, the prec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, particularly in the study of inflammatory pathways, the precise and accurate quantification of bioactive lipid mediators is paramount. 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent chemoattractant for eosinophils and other leukocytes, playing a significant role in allergic diseases and inflammation.[1][2][3][4] Its accurate measurement in biological matrices is crucial for understanding its pathophysiological roles. This guide provides a comprehensive overview and comparison of the use of the deuterated internal standard, 5-oxo-arachidonic acid-d17 (5-OAHSA-d17), for the quantitative analysis of 5-oxo-ETE by mass spectrometry, juxtaposed with other analytical approaches.

The Imperative for Stable Isotope Dilution in Eicosanoid Analysis

The quantification of low-abundance, structurally similar lipid molecules like eicosanoids in complex biological samples is fraught with challenges.[5] Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, can lead to significant inaccuracies.[6][7] Furthermore, sample extraction and processing can introduce variability in analyte recovery. To surmount these obstacles, the gold standard is the use of stable isotope-labeled internal standards (SIL-IS) in a technique known as stable isotope dilution mass spectrometry.[8][9][10]

A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8] For eicosanoids, deuterated standards are commonly employed.[5] These standards are chemically and physically almost identical to their endogenous counterparts, meaning they co-elute during chromatography and experience the same extraction efficiencies and matrix effects.[8][10] By adding a known amount of the SIL-IS to the sample at the earliest stage of preparation, the ratio of the endogenous analyte to the SIL-IS can be measured by mass spectrometry, providing a highly accurate and precise quantification that is corrected for analytical variability.[7][9]

5-OAHSA-d17: The Ideal Internal Standard for 5-oxo-ETE Quantification

For the specific and sensitive quantification of 5-oxo-ETE, a deuterated analog such as 5-OAHSA-d17 serves as the ideal internal standard. While the exact d17 labeling may vary, the principle remains the same. A peer-reviewed study by Murphy et al. (2001) detailed the development of a robust LC-MS/MS method for 5-oxo-ETE using a tetradeuterated analog, 5-oxo-[11,12,14,15-²H]ETE.[1] This pioneering work established the foundation for the accurate measurement of this potent lipid mediator.

Comparison with Alternative Internal Standards

While a deuterated analog of the analyte of interest is the optimal choice, in its absence, researchers may resort to using other structurally similar deuterated eicosanoids as surrogate internal standards. For instance, in broader eicosanoid profiling studies, a suite of deuterated standards is often used to quantify a wide range of analytes.[5][11]

Internal Standard TypeAdvantagesDisadvantagesSuitability for 5-oxo-ETE Quantification
5-OAHSA-d17 (or similar deuterated 5-oxo-ETE) - Identical chemical and physical properties to endogenous 5-oxo-ETE.[8] - Co-elutes perfectly, providing the most accurate correction for matrix effects and recovery.[10] - High specificity in MRM transitions.[1]- May not be commercially available or can be expensive to synthesize.Excellent (Gold Standard)
Deuterated HETEs (e.g., 15-HETE-d8) - Commercially available and may be included in eicosanoid internal standard mixes.[6] - Structurally related to 5-oxo-ETE.- Chromatographic retention time and ionization efficiency may not perfectly match 5-oxo-ETE, leading to less accurate correction.[6]Good (Surrogate)
Deuterated Prostaglandins (e.g., PGE2-d4) - Commonly available.- Significant structural differences from 5-oxo-ETE, leading to poor correction for matrix effects and recovery.Poor (Not Recommended)
Non-Isotopically Labeled Analogs - Inexpensive.- Cannot be distinguished from the analyte by mass alone, requiring complete chromatographic separation, which is often not achievable.Not Suitable for Mass Spectrometry

Experimental Protocol: Quantitative Analysis of 5-oxo-ETE using 5-OAHSA-d17

The following is a detailed, generalized protocol for the quantification of 5-oxo-ETE in biological samples using 5-OAHSA-d17 as an internal standard, based on established methodologies.[1][12][13]

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatants, bronchoalveolar lavage fluid) and immediately add antioxidants (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation of lipids. Store samples at -80°C until analysis.

  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of 5-OAHSA-d17 solution in a solvent such as ethanol. This should be the very first step to ensure the internal standard undergoes all subsequent processing alongside the endogenous analyte.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Acidify the sample to approximately pH 3.5 with a weak acid (e.g., acetic acid).

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

    • Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.[14][15]

    • Mobile Phase A: Water with a small percentage of acid (e.g., 0.02% acetic acid or 0.1% formic acid).[12]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).[12]

    • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the lipids based on their polarity.

    • Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used for the analysis of eicosanoids, as their carboxylic acid moiety is readily deprotonated.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity.[1] In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

    • MRM Transitions:

      • 5-oxo-ETE: The precursor ion is m/z 319.2. A characteristic product ion for quantification is m/z 203.[1]

      • 5-OAHSA-d17 (example with 4 deuteriums): The precursor ion would be m/z 323.2 (assuming d4). The corresponding product ion would be m/z 207, retaining the deuterium labels.[1] The exact m/z values will depend on the number of deuterium atoms in the standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the MRM transitions of both endogenous 5-oxo-ETE and the 5-OAHSA-d17 internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of 5-oxo-ETE to the peak area of 5-OAHSA-d17.

  • Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of 5-oxo-ETE and a fixed concentration of 5-OAHSA-d17. Plot the peak area ratio against the concentration of 5-oxo-ETE.

  • Quantification: Determine the concentration of 5-oxo-ETE in the biological samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Pathway and Workflow

To better understand the context and the experimental process, the following diagrams illustrate the biosynthesis of 5-oxo-ETE and the analytical workflow.

cluster_pathway Biosynthesis of 5-oxo-ETE Arachidonic Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase 5-HETE 5-HETE 5-HPETE->5-HETE Peroxidase 5-oxo-ETE 5-oxo-ETE 5-HETE->5-oxo-ETE 5-HEDH (NADP+)

Caption: The 5-Lipoxygenase pathway for the biosynthesis of 5-oxo-ETE from arachidonic acid.[2]

cluster_workflow Quantitative Analysis Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for the quantification of 5-oxo-ETE.

Conclusion

The use of a deuterated internal standard, such as 5-OAHSA-d17, is indispensable for the accurate and precise quantification of the potent lipid mediator 5-oxo-ETE in biological samples. This approach, based on the principle of stable isotope dilution mass spectrometry, effectively corrects for analytical variability, including matrix effects and sample loss during preparation. While surrogate deuterated standards can be used, they do not provide the same level of accuracy as a true isotopic analog of the analyte. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to implement this gold-standard methodology in their own studies, thereby ensuring the generation of high-quality, reliable data in the investigation of inflammatory and allergic diseases.

References

  • Murphy, R. C., et al. (2001). Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard. Analytical Biochemistry, 295(2), 262-6. [Link]

  • SCIEX. (n.d.). Targeted Lipidomic Analysis of Eicosanoids. [Link]

  • Brasher, C. J., et al. (2017). LipidFinder: A computational workflow for discovery of lipids identifies eicosanoid-phosphoinositides in platelets. Journal of Biological Chemistry, 292(22), 9135-9149. [Link]

  • Melo, T., et al. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. International Journal of Molecular Sciences, 24(21), 15609. [Link]

  • Deems, R., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. [Link]

  • Stenner, F., et al. (2009). Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 81(5-6), 333-340. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • González-Peña, D., et al. (2014). Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode. Talanta, 126, 170-6. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Grokipedia. (n.d.). 5-Oxo-eicosatetraenoic acid. [Link]

  • Unadike, C. O., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Advanced Research in Chemical Science (IJARCS). [Link]

  • Lipotype. (n.d.). Oxidized Eicosatetraenoic Acid - Lipid Analysis. [Link]

  • Wikipedia. (n.d.). 5-Oxo-eicosatetraenoic acid. [Link]

  • Thakare, R., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Biomedical Chromatography, 32(6), e4208. [Link]

  • Encyclopedia.pub. (2022). 5-Oxo-Eicosatetraenoic Acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-OAHSA-d17 proper disposal procedures

Executive Summary 5-OAHSA-d17 ((9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-d17)tetradecyl ester) is a high-value, deuterated fatty acid ester of hydroxy fatty acid (FAHFA) used primarily as an internal standard in mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-OAHSA-d17 ((9Z)-9-octadecenoic acid, 1-(3-carboxypropyl-d17)tetradecyl ester) is a high-value, deuterated fatty acid ester of hydroxy fatty acid (FAHFA) used primarily as an internal standard in mass spectrometry.

While the lipid itself is biologically benign, it is almost exclusively supplied as a solution in Methyl Acetate . Therefore, disposal protocols must be dictated by the solvent carrier (Methyl Acetate) , not the lipid. This guide provides a self-validating workflow to ensure compliance with RCRA standards (specifically D001 Ignitable Waste) and to prevent cross-contamination in trace-level lipidomics workflows.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the formulation.[1] The standard commercial preparation (e.g., from Cayman Chemical) is 1 mg/mL in Methyl Acetate.

Parameter Technical Specification
Chemical Name 5-OAHSA-d17
CAS Number 2714169-20-5 (Labeled) / 79-20-9 (Solvent)
Formulation Solution in Methyl Acetate (typically ≥99% solvent)
Primary Hazard Flammable Liquid (Category 2) ; Eye Irritant (2A)
Flash Point -10°C (14°F) (Methyl Acetate)
RCRA Waste Code D001 (Ignitable); F003 (Spent Non-halogenated Solvent)
Radioactivity None (Deuterium is a stable isotope)

Critical Safety Note: Do not confuse deuterated compounds with radioactive isotopes (like tritium or C-14). 5-OAHSA-d17 requires chemical disposal, not radioactive waste protocols.

Waste Classification Logic

Effective disposal relies on segregating waste based on its physical state and chemical burden.

  • Liquid Waste (Stock/Working Solutions): Classified as Ignitable Organic Solvent Waste . The presence of the lipid (<0.1%) does not alter the waste profile of the Methyl Acetate.

  • Solid Waste (Vials/Tips): Classified as Trace-Contaminated Debris .

  • Experimental Residue (Dried Down): If the solvent has been evaporated (common in lipidomics), the remaining lipid film is non-hazardous solid waste, but best practice dictates treating it as chemical debris to prevent analytical cross-contamination.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Expired or Excess Stock)

Context: You have a glass vial with residual 5-OAHSA-d17 in Methyl Acetate.

  • Segregation: Do not pour down the sink. Methyl acetate is water-soluble but volatile and flammable; drain disposal is a federal violation.

  • Transfer: Pour the liquid into your laboratory’s Non-Halogenated Organic Solvent Waste container.

    • Why Non-Halogenated? Methyl acetate contains no halogens. Mixing it with halogenated waste (like chloroform) increases disposal costs unnecessarily, though it is chemically safe to do so.

  • Vial Management: See Protocol C.

Protocol B: Dry Lipid Residue (Evaporated Samples)

Context: You have dried down the lipid for reconstitution and have a film remaining in a tube.

  • Re-solubilization (Optional but Recommended): If the tube contains visible residue you wish to discard, add 1-2 mL of Methanol or Acetone.

  • Disposal: Vortex briefly and transfer the wash solvent to the Organic Solvent Waste container.

  • Rationale: This converts undefined solid chemical waste into a standard liquid waste stream, which is easier for EHS to process.

Protocol C: Contaminated Consumables (Vials & Pipette Tips)

Context: Empty stock vials or pipette tips used to transfer the standard.

  • The "Triple Rinse" Rule:

    • Stock Vials: Must be triple-rinsed with a compatible solvent (Methanol or Acetone) to be considered "RCRA Empty."

    • Rinsate: Collect all three rinses into the Organic Solvent Waste.

    • Glass Disposal: Defaced/delabeled rinsed vials can be discarded in the Glass/Sharps container.

  • Pipette Tips:

    • Flash off residual solvent in a fume hood (if dripping).

    • Dispose of in the Solid Chemical Waste (often a bucket with a yellow bag).

    • Do not place in biohazard bags unless the tip also contacted human/animal tissue.

Decontamination & Spill Management

Scenario: You spill the 1 mg/mL stock solution on the bench.

  • Immediate Action: Extinguish nearby flames/heat sources. Methyl acetate has a very low flash point (-10°C).[2]

  • Absorb: Use a standard spill pad or paper towels. The volume is usually small (micro-liters).

  • Clean: Wipe the area with 70% Ethanol or Acetone to solubilize the lipid and remove the sticky residue.

  • Disposal: Place the contaminated wipes into a sealed bag and dispose of as Solid Chemical Waste .

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 5-OAHSA-d17 materials.

DisposalWorkflow Start Waste Material Generated IsLiquid Is it Liquid? Start->IsLiquid SolventType Is solvent Methyl Acetate or Alcohol? IsLiquid->SolventType Yes IsSolid Is it Solid (Vial/Tip)? IsLiquid->IsSolid No LiquidWaste Dispose in NON-HALOGENATED Solvent Waste SolventType->LiquidWaste Yes SolidWaste Solid Chemical Waste Bin SolventType->SolidWaste No (Unknown Mix) IsEmpty Is Vial Empty? IsSolid->IsEmpty Yes Rinse Triple Rinse with Methanol/Acetone IsEmpty->Rinse Stock Vial IsEmpty->SolidWaste Pipette Tip Rinse->LiquidWaste Rinsate GlassWaste Deface Label -> Glass Disposal Rinse->GlassWaste Clean Vial

Caption: Operational logic for segregating 5-OAHSA-d17 waste streams based on physical state and solvent content.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability).[3] Available at: [Link]

  • PubChem. Methyl Acetate Compound Summary. National Library of Medicine. Available at: [Link]

  • Avanti Polar Lipids. Storage and Handling of Lipids. Available at: [Link]

Sources

Handling

A Researcher's Guide to Safely Handling 5-OAHSA-d17 in Methyl Acetate

For researchers and drug development professionals, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with novel or specialized chemical reagents like 5-OAH...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with novel or specialized chemical reagents like 5-OAHSA-d17, a deuterated lipid internal standard, a comprehensive understanding of its handling requirements is paramount. This guide provides essential, field-tested safety and logistical information for 5-OAHSA-d17, focusing on the procedural steps necessary to ensure both operator safety and experimental validity. As this compound is typically supplied in a methyl acetate solution, this guide will address the specific hazards associated with this solvent.

Hazard Identification and Risk Assessment: A Tale of Two Components

A proper risk assessment for handling 5-OAHSA-d17 requires consideration of both the solute and the solvent.

Solute: 5-OAHSA-d17

5-OAHSA-d17 is a deuterated branched fatty acid ester of a hydroxy fatty acid. At the supplied concentration (typically 1 mg/ml), the toxicological properties of the solute itself have not been extensively characterized. In line with best laboratory practice, any chemical with unknown toxicological properties should be treated as potentially hazardous. Therefore, direct contact with the skin, eyes, and inhalation should be avoided.

Solvent: Methyl Acetate

The primary and most immediate hazards are associated with the solvent, methyl acetate. Multiple safety data sheets (SDS) classify methyl acetate with several key hazards that dictate the required personal protective equipment (PPE) and handling protocols.[1][2][3][4][5]

Hazard ClassificationGHS CodeDescriptionPrimary Safety Concern
Flammable Liquid H225Highly flammable liquid and vapor.Fire and explosion risk from sparks, static discharge, or hot surfaces.[1][2][3]
Serious Eye Irritation H319Causes serious eye irritation.Direct contact can cause significant discomfort and potential damage to the eyes.[1][3][4]
Specific Target Organ Toxicity H336May cause drowsiness or dizziness.Inhalation of vapors can affect the central nervous system.[1][3][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks identified above. The "why" behind each piece of equipment is crucial for ensuring compliance and safety.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory. However, when handling larger volumes or when there is a risk of splashing, chemical splash goggles are mandatory. A face shield should be worn over safety glasses or goggles during procedures with a higher splash potential.

    • Causality: The primary driver for this is the serious eye irritation (H319) classification of methyl acetate.[1][3][4] A splash of the solution into the eye is a significant and immediate hazard.

  • Hand Protection:

    • Requirement: Chemically resistant gloves are required. Nitrile gloves are a common and appropriate choice for incidental contact. It is critical to check the glove manufacturer's compatibility chart for resistance to methyl acetate. Gloves should be inspected before use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.

    • Causality: While methyl acetate is not classified as a severe skin irritant, repeated exposure may cause skin dryness or cracking.[3] The primary purpose of gloves is to prevent dermal absorption of the solute (5-OAHSA-d17), whose long-term effects are unknown, and to prevent the defatting action of the solvent on the skin.

  • Body Protection:

    • Requirement: A flame-resistant lab coat is essential. It should be fully buttoned with sleeves rolled down.

    • Causality: This directly addresses the high flammability (H225) of the methyl acetate solvent.[2][4] A standard cotton lab coat is not sufficient as it can ignite and continue to burn. A flame-resistant coat will self-extinguish, providing critical escape time in the event of a flash fire.

  • Respiratory Protection:

    • Requirement: All handling of 5-OAHSA-d17 in methyl acetate, including aliquoting and sample preparation, must be performed inside a certified chemical fume hood.

    • Causality: This is a control for two primary hazards: the high volatility and flammability of methyl acetate and its potential to cause drowsiness or dizziness upon inhalation (H336).[1][3][5] Working in a fume hood keeps vapor concentrations well below the permissible exposure limits (PEL) and minimizes the risk of igniting a flammable vapor/air mixture.

Procedural Guidance: From Vial to Waste

A systematic workflow is essential for minimizing risk. The following step-by-step process outlines the safe handling, use, and disposal of 5-OAHSA-d17.

Experimental Workflow Diagram

G cluster_prep Preparation & Aliquoting cluster_use Experimental Use cluster_disposal Decontamination & Disposal PREP1 Don Required PPE PREP2 Work in Chemical Fume Hood PREP1->PREP2 PREP3 Ground Equipment (if applicable) PREP2->PREP3 PREP4 Aliquot from Stock Vial PREP3->PREP4 USE1 Prepare Standard Curve / Spike Samples PREP4->USE1 Transfer to experiment USE2 Seal Sample Vials Immediately USE1->USE2 USE3 Proceed with LC-MS/GC-MS Analysis USE2->USE3 DISP1 Decontaminate Glassware & Surfaces USE3->DISP1 Post-analysis cleanup DISP2 Segregate Waste Streams DISP1->DISP2 DISP3 Dispose of Waste in Labeled Containers DISP2->DISP3 G Waste Generated Waste (liquid, tips, wipes, gloves) IsLiquid Is the waste liquid? Waste->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in 'Halogenated Organic Waste' Satellite Container IsLiquid->LiquidWaste Yes SolidWaste Collect in 'Contaminated Solid Waste' Labeled Bag/Container IsSolid->SolidWaste Yes Full Is container full? LiquidWaste->Full SolidWaste->Full Seal Seal Container & Request Pickup by EHS Full->Seal Yes

Caption: Decision workflow for segregating 5-OAHSA-d17 waste.

Disposal Protocol:
  • Liquid Waste:

    • Any unused solution, solvent rinses of glassware, or contaminated liquid samples must be collected in a designated, properly labeled hazardous waste container.

    • The container should be labeled "Hazardous Waste, Flammable, Organic" and list the constituents (Methyl Acetate).

    • Keep the container closed when not in use and store it in a secondary containment bin within the fume hood or a designated satellite accumulation area.

  • Solid Waste:

    • Contaminated solids, including pipette tips, wipes, and used gloves, must be collected in a separate, clearly labeled "Contaminated Solid Waste" container.

    • Do not dispose of these items in the regular trash.

  • Empty Vials:

    • The original vial, once empty, should be triple-rinsed with a suitable solvent (such as methanol or acetone). The rinsate must be collected as liquid hazardous waste. The rinsed vial can then be disposed of as contaminated solid waste.

  • Emergency and Spill Procedures:

    • Small Spills (inside fume hood): Absorb the spill with a chemical absorbent pad or material. Collect the contaminated absorbent material and place it in the solid hazardous waste container.

    • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office immediately. Prevent anyone from entering the area and remove any potential ignition sources.

By adhering to these detailed protocols, researchers can confidently handle 5-OAHSA-d17, ensuring personal safety, regulatory compliance, and the integrity of their scientific work.

References

  • Methyl Acetate Safety Data Sheet. Agilent Technologies, Inc. Link

  • Methyl Acetate Safety Data Sheet. Fisher Scientific. Link

  • Methyl Acetate Material Safety Data Sheet. CDH Fine Chemical. Link

  • Acetic acid methyl ester Safety Data Sheet. Carl ROTH. Link

  • Methyl Acetate Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Link

  • Safety Data Sheet for a non-hazardous solid compound. Cayman Chemical. Link

  • Safety Data Sheet for a non-irritant compound. Cayman Chemical. Link

  • Safety Data Sheet for a skin and eye irritant. Cayman Chemical. Link

  • Safety Data Sheet for a hazardous buffer concentrate. Cayman Chemical. Link

  • Safety Data Sheet for a flammable and toxic compound in solution. Cayman Chemical. Link

  • General safety information for a mixture containing methyl acetate. [Source Link Not Directly Mapped, General Chemical Safety Principle]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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